(S)-Pyrrolidine-3-thiol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C4H9NS |
|---|---|
Molecular Weight |
103.19 g/mol |
IUPAC Name |
(3S)-pyrrolidine-3-thiol |
InChI |
InChI=1S/C4H9NS/c6-4-1-2-5-3-4/h4-6H,1-3H2/t4-/m0/s1 |
InChI Key |
TZVFQFLWFZUIQS-BYPYZUCNSA-N |
Isomeric SMILES |
C1CNC[C@H]1S |
Canonical SMILES |
C1CNCC1S |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis and Conformation of (S)-Pyrrolidine-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis and conformational preferences of (S)-pyrrolidine-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited in public literature, this document outlines the foundational principles of pyrrolidine conformation, details established methodologies for its synthesis and structural elucidation, and presents a theoretical framework for understanding its conformational behavior based on analogous substituted pyrrolidines.
Introduction to Pyrrolidine Ring Conformation
The five-membered pyrrolidine ring is a prevalent scaffold in a vast array of biologically active molecules, including many pharmaceuticals and natural products. Unlike planar aromatic rings, the saturated pyrrolidine ring is non-planar and adopts puckered conformations to relieve torsional strain. The conformational flexibility of the pyrrolidine ring is a critical determinant of the overall three-dimensional shape of a molecule, which in turn governs its interaction with biological targets.
The puckering of the pyrrolidine ring can be described by two principal envelope conformations: the C2-endo (often referred to as the 'down' pucker) and the C2-exo (the 'up' pucker). In these conformations, one of the carbon atoms is out of the plane formed by the other four atoms. The specific conformation adopted, and the energetic barrier between them, is highly influenced by the nature and stereochemistry of substituents on the ring. For 3-substituted pyrrolidines, such as this compound, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position in each of the envelope conformations, leading to a complex conformational landscape.
Synthesis of this compound
The enantioselective synthesis of 3-substituted pyrrolidines is a well-established field in organic chemistry. A plausible and commonly employed synthetic route to this compound initiates from a readily available chiral precursor, such as L-glutamic acid or a derivative thereof. A generalized synthetic pathway is outlined below.
General Experimental Protocol for Synthesis
The following is a generalized protocol based on established chemical transformations for the synthesis of 3-substituted pyrrolidines.
-
Cyclization of L-Glutamic Acid: L-glutamic acid is heated to induce intramolecular cyclization to yield (S)-5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid).
-
Reduction and Protection: The carboxylic acid and amide functionalities of pyroglutamic acid are reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH4), followed by protection of the nitrogen atom (e.g., as a Boc or Cbz derivative) to yield a protected (S)-pyrrolidin-3-one precursor.
-
Stereoselective Reduction: The ketone at the 3-position is stereoselectively reduced to the corresponding alcohol, (S)-3-hydroxypyrrolidine, using a chiral reducing agent or under substrate-controlled conditions.
-
Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group, for instance, by mesylation with methanesulfonyl chloride in the presence of a base, to form the (S)-3-(mesyloxy)pyrrolidine derivative.
-
Nucleophilic Substitution with a Thiol Surrogate: The mesylate is displaced by a sulfur nucleophile, such as potassium thioacetate, via an SN2 reaction. This step proceeds with inversion of configuration at the C3 center.
-
Deprotection and Hydrolysis: The protecting group on the nitrogen is removed under appropriate conditions (e.g., acid treatment for Boc), and the thioester is hydrolyzed (e.g., with a base like sodium hydroxide) to yield the final product, this compound. The product is often isolated as its more stable hydrochloride salt.
Conformational Analysis
The conformational preference of the pyrrolidine ring in this compound is dictated by a balance of steric and stereoelectronic effects. The thiol group at the C3 position can exist in either a pseudo-axial or a pseudo-equatorial orientation.
(S)-Pyrrolidine-3-thiol: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-Pyrrolidine-3-thiol, a versatile heterocyclic compound with significant potential in pharmaceutical research and development. This document consolidates essential physicochemical data, outlines plausible synthetic strategies, and explores potential biological applications, offering a valuable resource for scientists engaged in drug discovery and medicinal chemistry.
Core Physicochemical Properties
This compound is a chiral thiol-substituted pyrrolidine. Due to the reactivity of the free thiol group, it is commonly supplied and handled as its more stable hydrochloride salt. The properties of both the free base and its hydrochloride salt are summarized below for clarity and comparative analysis.
| Property | This compound (Free Base) | This compound Hydrochloride |
| Molecular Formula | C₄H₉NS | C₄H₁₀ClNS |
| Molecular Weight | 103.19 g/mol | 139.65 g/mol |
| CAS Number | Not readily available | 101394-37-0 |
| Appearance | Presumed colorless liquid | White to off-white solid |
| Chirality | (S)-enantiomer | (S)-enantiomer |
Note: The molecular weight of the free base is calculated from the molecular weight of the hydrochloride salt by subtracting the molecular weight of hydrogen chloride.
Synthetic Approaches
The synthesis of this compound can be approached through several established methods for the stereoselective functionalization of the pyrrolidine ring. A common and effective strategy involves the use of chiral precursors, such as (S)-3-hydroxypyrrolidine, which is commercially available. A generalized synthetic workflow is presented below.
Spectroscopic and Synthetic Profile of (S)-Pyrrolidine-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic considerations for the chiral thiol, (S)-Pyrrolidine-3-thiol. This compound is of interest in medicinal chemistry and drug development due to its unique structural features, incorporating both a secondary amine and a thiol group within a stereochemically defined pyrrolidine ring. The data and protocols presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.
Spectroscopic Data
Precise experimental spectroscopic data for this compound is not widely available in the public domain. Therefore, the following tables present predicted and typical spectroscopic characteristics based on the analysis of related pyrrolidine and thiol compounds. These values provide a strong foundation for the identification and characterization of this compound in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |
| H1 (NH) | 1.5 - 2.5 | br s | - | Chemical shift is concentration and solvent dependent. |
| H2α, H2β | 2.8 - 3.2 | m | - | Diastereotopic protons adjacent to the nitrogen atom. |
| H3 | 3.3 - 3.7 | m | - | Methine proton attached to the carbon bearing the thiol group. |
| H4α, H4β | 1.8 - 2.2 | m | - | Diastereotopic protons. |
| H5α, H5β | 2.9 - 3.3 | m | - | Diastereotopic protons adjacent to the nitrogen atom. |
| SH | 1.3 - 1.7 | t | ~8 | The thiol proton often appears as a triplet due to coupling with adjacent CH protons. The chemical shift and multiplicity can be affected by solvent and concentration. |
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| C2 | 45 - 50 | Carbon adjacent to the nitrogen atom. |
| C3 | 35 - 40 | Carbon bearing the thiol group. |
| C4 | 30 - 35 | |
| C5 | 46 - 51 | Carbon adjacent to the nitrogen atom. |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| N-H stretch | 3300 - 3500 | Medium, broad | Secondary amine stretching vibration. |
| S-H stretch | 2550 - 2600 | Weak | Thiol stretching vibration. This peak is often weak and can be easily missed. |
| C-H stretch (alkane) | 2850 - 2960 | Medium to Strong | Aliphatic C-H stretching. |
| N-H bend | 1590 - 1650 | Medium | Secondary amine bending vibration. |
| C-N stretch | 1020 - 1250 | Medium | Carbon-nitrogen bond stretching. |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion | Notes |
| 103 | [M]⁺ | Molecular ion peak. |
| 70 | [M - SH]⁺ | Loss of the thiol group. |
| 74 | [M - C₂H₅]⁺ | Fragmentation of the pyrrolidine ring. |
| 44 | [C₂H₆N]⁺ | Common fragment for pyrrolidine derivatives. |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for this compound. These protocols are based on standard laboratory practices and may require optimization based on the specific instrumentation and sample purity.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from a readily available chiral precursor like (S)-malic acid or a protected 3-hydroxypyrrolidine. A general synthetic approach is outlined below.
Caption: A generalized synthetic workflow for this compound.
Protocol:
-
Protection of the Pyrrolidine Nitrogen: The secondary amine of a suitable (S)-3-hydroxypyrrolidine derivative is protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent its interference in subsequent steps.
-
Activation of the Hydroxyl Group: The hydroxyl group at the 3-position is converted into a good leaving group, for example, by mesylation or tosylation. This step is crucial for the subsequent nucleophilic substitution.
-
Introduction of the Thiol Group: The activated hydroxyl group is displaced by a sulfur nucleophile, such as sodium hydrosulfide or potassium thioacetate. This reaction typically proceeds with an inversion of stereochemistry (Sₙ2 mechanism). If thioacetate is used, a subsequent hydrolysis step is required to generate the free thiol.
-
Deprotection: The protecting group on the nitrogen is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the final product, this compound, often isolated as its hydrochloride salt.
NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound (or its hydrochloride salt) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
If using the hydrochloride salt in a non-aqueous solvent, a small amount of a base (e.g., a drop of pyridine-d₅) may be added to neutralize the sample and sharpen the NH proton signal.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Acquire a ¹³C NMR spectrum. Typical parameters include a proton-decoupled sequence, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).
-
Additional 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.
IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal.
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry
Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
Sample Preparation:
-
EI (for volatile compounds): The sample can be introduced directly via a heated probe or through a gas chromatograph (GC-MS).
-
ESI (for less volatile or salt forms): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) and introduce it into the ESI source via direct infusion or through a liquid chromatograph (LC-MS).
Data Acquisition:
-
Tune the mass spectrometer according to the manufacturer's instructions.
-
Acquire a full scan mass spectrum over a suitable m/z range (e.g., 30-300 amu).
-
If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data, which can aid in structural elucidation.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a newly synthesized compound such as this compound.
Caption: A logical workflow for the spectroscopic analysis of a synthesized compound.
(S)-Pyrrolidine-3-thiol: A Technical Guide for Researchers and Drug Development Professionals
(S)-Pyrrolidine-3-thiol , a chiral sulfur-containing heterocyclic compound, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including a stereocenter and a reactive thiol group, make it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Commercial Availability and Suppliers
This compound is commercially available, predominantly as its more stable hydrochloride salt. Several chemical suppliers offer this compound in varying quantities and purities. Researchers should consult individual supplier specifications for detailed information.
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity |
| Sigma-Aldrich | (3S)-pyrrolidine-3-thiol hydrochloride | 101394-37-0 | 139.65 | ≥95% |
| Amadis Chemical | (3S)-pyrrolidine-3-thiol;hydrochloride | 101394-37-0 | 139.65 | ≥97% |
| Enamine | (3S)-pyrrolidine-3-thiol hydrochloride | 101394-37-0 | 139.65 | 95% |
Note: Purity levels are typical and may vary by batch. It is recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier for precise quantitative data.
Physicochemical Properties
Detailed physicochemical data for this compound is not extensively published. The following information is based on available supplier data for the hydrochloride salt.
| Property | Value |
| Appearance | Solid |
| Storage Temperature | 2-8°C |
Experimental Protocols: Synthesis of this compound
The enantioselective synthesis of this compound can be achieved from readily available chiral starting materials. A common and effective strategy involves the use of (S)-4-hydroxy-L-proline, a natural amino acid, as the chiral precursor. The following is a representative, detailed experimental protocol based on established synthetic methodologies for chiral pyrrolidines.[1]
A Proposed Synthetic Pathway for this compound from (2S,4R)-4-Hydroxyproline
Caption: Proposed synthesis of this compound.
Step 1: Protection of the Amine
-
To a solution of (2S,4R)-4-hydroxyproline (1 equivalent) in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide to adjust the pH to approximately 10.
-
Cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise while maintaining the temperature and pH.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
After completion, acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(2S,4R)-4-hydroxypyrrolidine.
Step 2: Activation of the Hydroxyl Group
-
Dissolve the N-Boc-(2S,4R)-4-hydroxypyrrolidine (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C.
-
Add a base, such as triethylamine or pyridine (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 equivalents) to the cooled solution.
-
Stir the reaction at 0°C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate to obtain N-Boc-(2S,4R)-4-mesyloxypyrrolidine.
Step 3: Nucleophilic Substitution with a Thiol Surrogate
-
Dissolve the mesylated intermediate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add potassium thioacetate (KSAc, 1.5-2.0 equivalents).
-
Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the organic extracts thoroughly with water and brine to remove DMF and salts.
-
Dry, filter, and concentrate the organic layer. The crude product, N-Boc-(2S,3S)-3-thioacetylpyrrolidine, can be purified by column chromatography.
Step 4: Deprotection to Yield this compound
-
Acidic Deprotection (Boc group removal): Dissolve the thioacetate-protected pyrrolidine in a suitable solvent (e.g., methanol or dichloromethane).
-
Add a strong acid, such as hydrochloric acid (in dioxane or as a concentrated aqueous solution), and stir at room temperature. This step will cleave both the Boc protecting group and the thioacetate.
-
Monitor the reaction for completion.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude this compound hydrochloride salt. The product can be purified by recrystallization.
-
Basic Hydrolysis of Thioacetate (if only the thiol is desired from the Boc-protected intermediate): Dissolve the N-Boc-(2S,3S)-3-thioacetylpyrrolidine in a solvent like methanol.
-
Add a base such as sodium methoxide or aqueous sodium hydroxide and stir at room temperature.
-
Upon completion, neutralize the reaction and extract the N-Boc-(S)-pyrrolidine-3-thiol.
Role in Drug Discovery and Development
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2][3] this compound serves as a versatile building block, allowing for the introduction of a chiral center and a nucleophilic thiol group, which can be used for further chemical modifications.
The thiol group is of particular interest due to its ability to form covalent bonds with biological targets, act as an antioxidant, or coordinate with metal ions in metalloenzymes. The stereochemistry at the C3 position of the pyrrolidine ring is crucial for defining the three-dimensional shape of the final molecule, which in turn governs its interaction with biological receptors and enzymes.[4]
Workflow: this compound in Drug Discovery
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity Profile of the Sulfhydryl Group in Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the sulfhydryl (-SH) group within the pyrrolidine scaffold. The unique properties of this functional group, housed within a versatile heterocyclic structure, make it a focal point in medicinal chemistry, chemical biology, and drug development. This document details its fundamental chemical reactions, its role in critical signaling pathways, and the experimental protocols used to investigate its activity.
Introduction: The Significance of the Pyrrolidine-Thiol Moiety
The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a prevalent scaffold in a multitude of natural products, pharmaceuticals, and synthetic compounds.[1][2][3] Its non-planar, sp³-rich structure allows for efficient exploration of three-dimensional chemical space, a desirable trait for molecular recognition and biological activity.[4] When functionalized with a sulfhydryl (or thiol) group, the pyrrolidine scaffold gains a highly reactive and versatile chemical handle.
The sulfhydryl group is one of the most reactive functional groups in biological systems.[5] Its reactivity is central to enzyme catalysis, protein structure, metal coordination, and cellular responses to oxidative and electrophilic stress.[5] The combination of the pyrrolidine framework with a sulfhydryl group creates molecules with significant potential as enzyme inhibitors, antioxidants, and modulators of cellular signaling pathways. A prime example is Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, which features a sulfhydryl group on a proline (a pyrrolidine-2-carboxylic acid) backbone and has been instrumental in managing hypertension.[1][6]
This guide will delve into the core chemical principles governing the reactivity of the sulfhydryl group in pyrrolidines, its engagement in biological processes, and the methodologies employed for its study.
The Chemical Reactivity Profile
The primary reactions of the pyrrolidine sulfhydryl group are summarized below.
Nucleophilic Reactions
Alkylation: The sulfhydryl group readily undergoes S-alkylation via bimolecular nucleophilic substitution (SN2) reactions with various electrophiles.[7] This property is widely exploited for labeling and quantifying thiols in biological samples.[7]
Reaction with Carbonyl Compounds: Sulfhydryl groups can react nonenzymatically with aldehydes and ketones to form thiazolidine derivatives.[9] This reaction is dependent on the specific carbonyl compound, with varying reaction velocities and adduct stabilities.[9]
Redox Chemistry
Oxidation: The sulfhydryl group is highly susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. This includes the formation of disulfides, sulfenic acids, and sulfonic acids.[10][11]
Thiol-Disulfide Exchange: This is a crucial reaction in protein folding and redox signaling. A nucleophilic thiolate attacks a disulfide bond, resulting in a new disulfide and a new thiol.[12] This exchange allows for the regulation of protein function through the formation and breakage of disulfide bridges.
The diverse reactivity of the sulfhydryl group is summarized in the table below.
| Reaction Type | Reagent/Partner | Product | Significance |
| Alkylation (SN2) | Iodoacetamide (IAM), N-Ethylmaleimide (NEM) | Carbamidomethylated or succinimidated thiol | Labeling, quantification, and inhibition of thiols.[7][8] |
| Oxidation | Reactive Oxygen Species (ROS), Sulfoxides | Disulfide, Sulfenic acid, Sulfonic acid | Redox signaling, oxidative stress.[10][11] |
| Thiol-Disulfide Exchange | Disulfide-containing molecules | New thiol and new disulfide | Protein folding, regulation of enzyme activity.[12] |
| Reaction with Carbonyls | Aldehydes, Ketones | Thiazolidine derivatives | Adduct formation.[9] |
| Pyridyl Disulfide Reaction | Pyridyl disulfides | Mixed disulfide + Pyridine-2-thione | Quantification of thiols via spectrophotometry.[13] |
| Metal Chelation | Zinc (Zn²⁺), other heavy metal ions | Mercaptides | Metal-dependent signaling, antioxidant activity.[14][15] |
Role in Cellular Signaling Pathways
The reactivity of the sulfhydryl group makes pyrrolidine-containing molecules key players in modulating cellular signaling pathways, particularly those sensitive to redox state and electrophilic stress.
The KEAP1/NRF2 Pathway and Heat Shock Response
Many small molecules that activate the KEAP1/NRF2 pathway and the heat shock response share the common chemical property of being able to react with sulfhydryl groups.[5] These pathways are critical cytoprotective mechanisms regulated by the transcription factors NRF2 and HSF1, respectively.[5] Inducers, which are often electrophilic, react with highly reactive cysteine residues on the sensor protein KEAP1.[5] This modification leads to the stabilization and nuclear translocation of NRF2, which then initiates the transcription of antioxidant and detoxification genes. Pyrrolidine dithiocarbamate (PDTC), which can undergo thiol-interchange reactions, has been shown to activate HSF1, demonstrating the potential for sulfhydryl-reactive pyrrolidines to modulate these stress-response pathways.[5]
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Sulfhydryl Reactivity of Small Molecules for the Activation of the KEAP1/NRF2 Pathway and the Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The reaction of sulfhydryl groups with carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Oxidation of sulfhydryl groups to disulfides by sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Thiol antioxidant reversal of pyrrolidine dithiocarbamate-induced reciprocal regulation of AP-1 and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
The Synthesis of Substituted Pyrrolidines: A Technical Guide to Discovery and Application
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and drug development.[1][2] Its prevalence in a vast array of natural products, pharmaceuticals, and bioactive compounds underscores its significance as a "privileged scaffold."[1][2] The unique structural and electronic properties of the pyrrolidine nucleus, including its ability to form hydrogen bonds and introduce conformational rigidity, make it an ideal component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of substituted pyrrolidine synthesis, details key modern synthetic methodologies with experimental protocols, and explores the role of these compounds in modulating critical signaling pathways relevant to drug discovery.
A Historical Perspective: From Classical Methods to Asymmetric Frontiers
The journey of pyrrolidine synthesis began with classical methods, often relying on the cyclization of linear precursors. Early laboratory syntheses involved the treatment of 4-chlorobutan-1-amine with a strong base to induce intramolecular cyclization. Industrially, the reaction of 1,4-butanediol with ammonia at high temperatures and pressures has been a long-standing method for the production of the parent pyrrolidine.
A significant turning point in the field was the advent of asymmetric synthesis, which enabled the stereocontrolled construction of chiral substituted pyrrolidines. This was a critical development, as the biological activity of many pyrrolidine-containing drugs is highly dependent on their stereochemistry. Early approaches to enantioselective synthesis often utilized chiral auxiliaries derived from natural sources like proline and hydroxyproline.[4][5] These "chiral pool" strategies provided access to a range of enantiopure pyrrolidine derivatives.
The late 20th and early 21st centuries witnessed a surge in the development of catalytic asymmetric methods, which offered more efficient and versatile routes to chiral pyrrolidines. The development of organocatalysis, pioneered by the likes of List and MacMillan, revolutionized the field. Proline and its derivatives were themselves found to be effective catalysts for a variety of asymmetric transformations, leading to the development of numerous organocatalytic methods for pyrrolidine synthesis.[6] Concurrently, transition metal catalysis, employing metals such as palladium, rhodium, iridium, and copper, emerged as a powerful tool for constructing the pyrrolidine ring with high levels of stereocontrol.[7][8][9] These modern methods, including 1,3-dipolar cycloadditions, aza-Michael additions, and C-H activation strategies, now form the bedrock of contemporary substituted pyrrolidine synthesis.
Key Synthetic Methodologies
The modern synthetic chemist has a diverse toolbox for the construction of substituted pyrrolidines. The choice of method often depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. This section details some of the most powerful and widely used strategies.
1,3-Dipolar Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most direct and atom-economical methods for the synthesis of the pyrrolidine ring.[10] This reaction can generate up to four new stereocenters in a single step with high levels of regio- and stereocontrol.[11] Azomethine ylides are typically generated in situ from the condensation of an α-amino acid or ester with an aldehyde or ketone. The development of catalytic asymmetric versions of this reaction, using chiral Lewis acids or organocatalysts, has made it a cornerstone of modern pyrrolidine synthesis.[10][12]
Experimental Workflow: Catalytic Asymmetric 1,3-Dipolar Cycloaddition
Quantitative Data for 1,3-Dipolar Cycloaddition Reactions
| Entry | Dipolarophile | Catalyst | Solvent | Yield (%) | dr | ee (%) | Reference |
| 1 | N-Phenylmaleimide | Cu(OTf)₂/BOX | CH₂Cl₂ | 95 | >95:5 | 98 | [12] |
| 2 | Methyl Acrylate | AgOAc/TF-BiphamPhos | Toluene | 88 | 90:10 | 96 | [12] |
| 3 | Dimethyl Fumarate | Sc(OTf)₃/PyBOX | CH₂Cl₂ | 92 | >99:1 | 99 | [10] |
| 4 | (E)-Chalcone | In(OTf)₃/Ph-PyBOX | THF | 85 | 85:15 | 91 | [10] |
| 5 | N-Benzylmaleimide | Cu(CH₃CN)₄PF₆/Fesulphos | CH₂Cl₂ | 99 | >95:5 | >99 | [12] |
Aza-Michael Addition
The intramolecular aza-Michael addition is a powerful cyclization strategy for the synthesis of pyrrolidines.[13][14] This reaction involves the nucleophilic attack of an amine onto an α,β-unsaturated carbonyl compound or other Michael acceptor within the same molecule. The development of asymmetric variants, using chiral catalysts to control the stereochemistry of the newly formed stereocenters, has significantly expanded the utility of this method.[15][16] A notable example is the "clip-cycle" synthesis, where a bis-homoallylic amine is first "clipped" to a thioacrylate via alkene metathesis, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid.[15]
Experimental Workflow: Asymmetric Intramolecular Aza-Michael Addition
Quantitative Data for Asymmetric Aza-Michael Addition Reactions
| Entry | Substrate | Catalyst | Solvent | Yield (%) | dr | ee (%) | Reference |
| 1 | N-Cbz-protected bis-homoallylic amine | (R)-TRIP | Toluene | 75 (2 steps) | - | 95 | [15] |
| 2 | γ-Amino-α,β-unsaturated ester | Chiral Squaramide | CH₂Cl₂ | 99 | 91:9 | >99 | [16] |
| 3 | γ-Amino-α,β-unsaturated ketone | Cinchona-derived thiourea | Toluene | 94 | 90:10 | 97 | [16] |
| 4 | N-Tosyl-γ-amino-α,β-unsaturated ester | Chiral Bifunctional Amine-Squaramide | Dichloromethane | 88 | 85:15 | 98 | [16] |
| 5 | N-Boc-γ-amino-α,β-unsaturated sulfone | (S)-Proline | DMSO | 82 | - | 92 | [14] |
Organocatalytic and Transition Metal-Catalyzed Syntheses
A wide variety of other organocatalytic and transition metal-catalyzed methods have been developed for the synthesis of substituted pyrrolidines. Organocatalytic approaches often utilize chiral amines, such as proline and its derivatives, to activate substrates through the formation of enamines or iminium ions.[6] These methods have been successfully applied to a range of cascade reactions, affording highly functionalized pyrrolidines with excellent stereocontrol.
Transition metal-catalyzed reactions, such as palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, provide a versatile route to pyrrolidines with excellent yields and selectivities.[9] Iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams followed by cycloaddition is another powerful strategy for accessing structurally diverse pyrrolidines.[7][8]
Detailed Experimental Protocols
This section provides detailed experimental procedures for two key methods of substituted pyrrolidine synthesis, representing the 1,3-dipolar cycloaddition and aza-Michael addition strategies.
Protocol 1: Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide with N-Phenylmaleimide
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Methyl glycinate hydrochloride (1.1 mmol, 138 mg)
-
Triethylamine (1.2 mmol, 167 µL)
-
N-Phenylmaleimide (1.0 mmol, 173 mg)
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf)₂·C₇H₈ (5 mol%, 25 mg)
-
(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BOX) ligand (6 mol%, 37 mg)
-
Dichloromethane (CH₂Cl₂), anhydrous (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂·C₇H₈ (25 mg, 0.05 mmol) and the BOX ligand (37 mg, 0.06 mmol).
-
Add anhydrous CH₂Cl₂ (2 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
In a separate flask, dissolve benzaldehyde (106 mg, 1.0 mmol), methyl glycinate hydrochloride (138 mg, 1.1 mmol), and N-phenylmaleimide (173 mg, 1.0 mmol) in anhydrous CH₂Cl₂ (3 mL).
-
Add triethylamine (167 µL, 1.2 mmol) to the solution of reactants and stir for 10 minutes at room temperature to generate the azomethine ylide in situ.
-
Cool the catalyst solution to -78 °C and add the solution containing the azomethine ylide and dipolarophile dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 24 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired substituted pyrrolidine.
Protocol 2: Asymmetric Intramolecular Aza-Michael Addition ("Clip-Cycle" Synthesis)
Step A: Alkene Metathesis ("Clipping")
Materials:
-
N-Cbz-protected bis-homoallylic amine (1.0 mmol)
-
p-Tolyl thioacrylate (1.2 mmol, 216 mg)
-
Hoveyda-Grubbs 2nd generation catalyst (2 mol%, 12.5 mg)
-
Dichloromethane (CH₂Cl₂), anhydrous (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, dissolve the N-Cbz-protected bis-homoallylic amine (1.0 mmol) and p-tolyl thioacrylate (216 mg, 1.2 mmol) in anhydrous CH₂Cl₂ (10 mL).
-
Add the Hoveyda-Grubbs 2nd generation catalyst (12.5 mg, 0.02 mmol) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α,β-unsaturated thioester intermediate.
Step B: Enantioselective Intramolecular Aza-Michael Cyclization ("Cycle")
Materials:
-
α,β-Unsaturated thioester from Step A (1.0 mmol)
-
(R)-TRIP (chiral phosphoric acid catalyst) (10 mol%)
-
Toluene, anhydrous (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, dissolve the α,β-unsaturated thioester (1.0 mmol) in anhydrous toluene (10 mL).
-
Add the (R)-TRIP catalyst (10 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched substituted pyrrolidine.
Applications in Drug Discovery: Targeting Signaling Pathways
The structural diversity and biological relevance of substituted pyrrolidines have made them attractive scaffolds for the development of therapeutic agents targeting a wide range of diseases. One notable area is in cancer therapy, where pyrrolidine-based molecules have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[17][18]
The PARP Signaling Pathway in DNA Damage Repair
PARP enzymes, particularly PARP-1 and PARP-2, play a crucial role in the cellular response to DNA damage, primarily in the repair of single-strand breaks.[18] Upon detection of a DNA lesion, PARP-1 is recruited to the site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the repair process.
Logical Relationship of the PARP-1 Mediated DNA Repair Pathway
In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, cells become highly dependent on PARP-mediated repair for survival. Inhibition of PARP in these cancer cells leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[18] Several pyrrolidine-containing compounds have been developed as potent and selective PARP inhibitors, with some, like Veliparib, advancing to clinical trials.[18] The pyrrolidine scaffold in these inhibitors often plays a key role in binding to the active site of the PARP enzyme, mimicking the nicotinamide portion of its natural substrate, NAD+.[18]
Conclusion
The synthesis of substituted pyrrolidines has evolved from classical cyclization methods to a sophisticated field encompassing a wide array of highly selective and efficient catalytic asymmetric reactions. The methodologies discussed in this guide, including 1,3-dipolar cycloadditions and aza-Michael additions, represent powerful tools for accessing a diverse range of structurally complex and biologically relevant molecules. The continued development of novel synthetic strategies, coupled with a deeper understanding of the role of substituted pyrrolidines in modulating key biological pathways, will undoubtedly fuel future innovations in drug discovery and development, leading to the creation of new and more effective therapies for a multitude of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iris.unife.it [iris.unife.it]
- 9. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 10. Organocatalysis in Synthesis of Pyrrolidine Derivatives via Cyclo...: Ingenta Connect [ingentaconnect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Biological significance of the pyrrolidine scaffold in natural products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, stands as a privileged scaffold in the realm of natural products, demonstrating remarkable versatility and profound biological significance. Its prevalence in a vast array of natural products, from simple amino acids to complex alkaloids, underscores its evolutionary selection as a key building block for biologically active molecules. This technical guide provides a comprehensive overview of the biological importance of the pyrrolidine scaffold, delving into its biosynthesis, diverse pharmacological activities, and the molecular mechanisms it modulates.
Prevalence and Significance of the Pyrrolidine Scaffold
The pyrrolidine nucleus is a recurring motif in a multitude of natural products isolated from a wide range of sources, including plants, fungi, and marine organisms.[1][2] Its non-planar, sp³-hybridized nature allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole.[3][4] This conformational flexibility, often described as "pseudorotation," enables pyrrolidine-containing molecules to adopt optimal conformations for binding to diverse biological targets, contributing to their broad spectrum of pharmacological activities.[3][4]
The significance of the pyrrolidine scaffold is further highlighted by its presence in numerous FDA-approved drugs, where it often serves as a crucial pharmacophore contributing to potency, selectivity, and favorable pharmacokinetic properties.[5][6]
Biosynthesis of the Pyrrolidine Ring
The biosynthesis of the pyrrolidine ring in natural products primarily originates from the amino acids L-proline and L-ornithine.[7][8] Proline, itself a pyrrolidine-containing proteinogenic amino acid, serves as a direct building block. The biosynthesis of proline from glutamate is a key metabolic pathway.
Proline Biosynthesis from Glutamate
The main pathway for proline biosynthesis involves the conversion of glutamate to Δ¹-pyrroline-5-carboxylate (P5C), which is then reduced to proline. This process is catalyzed by two key enzymes: Δ¹-pyrroline-5-carboxylate synthetase (P5CS) and Δ¹-pyrroline-5-carboxylate reductase (P5CR).[7][8]
References
- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity-Based Screening for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of putrescine to 5-hydroxy-2-pyrrolidone via 2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of Drug Precursors with Pyrrolidine Thiols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enantioselective synthesis of drug precursors utilizing chiral pyrrolidine thiol catalysts. This methodology offers a powerful approach for establishing key stereocenters in pharmaceutically relevant molecules, particularly for the synthesis of GABA analogues like (S)-Baclofen.
Introduction
Chiral pyrrolidine scaffolds are privileged structures in organocatalysis, enabling a wide range of enantioselective transformations. The incorporation of a thiol moiety into the pyrrolidine framework provides unique catalytic properties, particularly in asymmetric Michael additions, which are crucial for the construction of carbon-carbon and carbon-heteroatom bonds in many drug candidates. This document focuses on the application of pyrrolidine thiols and their derivatives in the synthesis of key drug precursors, highlighting the efficiency and stereocontrol achievable with these catalysts. A prime example is the synthesis of the precursor for (S)-Baclofen, a muscle relaxant that acts as a selective agonist for the GABAB receptor. The biological activity of Baclofen is highly dependent on its stereochemistry, with the (S)-enantiomer being the active form.
Core Application: Enantioselective Synthesis of (S)-Baclofen Precursor
The key step in the asymmetric synthesis of (S)-Baclofen is the enantioselective Michael addition of a malonate to a nitrostyrene derivative. Chiral pyrrolidine-based organocatalysts, including prolinethiol ethers, have proven effective in catalyzing this reaction with high yields and excellent enantioselectivity.
Quantitative Data Summary
The following table summarizes the quantitative data for the organocatalytic Michael addition reaction to form the chiral precursor of (S)-Baclofen.
| Catalyst | Michael Acceptor | Nucleophile | Solvent | Yield (%) | ee (%) | Reference |
| Lipophilic Cinchona Squaramide | 4-chloro-trans-β-nitrostyrene | Cyclohexyl Meldrum's acid | Toluene | 89 | 96 | [1] |
| Diphenylprolinol silyl ether | 4-chlorocinnamaldehyde | Nitromethane | MeOH | - | 94 | [2] |
| Chiral prolinethiol ether | γ-monohalonitrodienes | Ketones | Solvent-free | up to >99 | up to >99 | [3] |
| (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine | β-nitrostyrenes | Cyclohexanone/Cyclopentanone | Wet toluene | up to 97 | >99 |
Note: While not all catalysts listed are strictly pyrrolidine thiols, they represent the broader class of pyrrolidine-based organocatalysts effective for this transformation, with prolinethiol ethers being a key example of a sulfur-containing variant.
Experimental Protocols
Protocol 1: Gram-Scale Enantioselective Synthesis of (S)-Baclofen Precursor
This protocol is adapted from a study demonstrating a scalable and recyclable organocatalytic process[1].
Reaction: Michael addition of cyclohexyl Meldrum's acid to 4-chloro-trans-β-nitrostyrene.
Materials:
-
Lipophilic cinchona squaramide organocatalyst (1 mol%)
-
4-chloro-trans-β-nitrostyrene
-
Cyclohexyl Meldrum's acid
-
Toluene (anhydrous)
-
Acetonitrile (for catalyst recycling)
Procedure:
-
To a solution of 4-chloro-trans-β-nitrostyrene (1 equivalent) in anhydrous toluene, add the lipophilic cinchona squaramide organocatalyst (0.01 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add cyclohexyl Meldrum's acid (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or HPLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
To recycle the catalyst, the residue is treated with acetonitrile, in which the catalyst is sparingly soluble and can be recovered by filtration.
-
The filtrate containing the product is concentrated and purified by column chromatography on silica gel to afford the desired baclofen precursor.
Expected Outcome:
Protocol 2: Prolinethiol Ether-Catalyzed Asymmetric Michael Reaction
This generalized protocol is based on the use of chiral prolinethiol ethers for the reaction of ketones with γ-monohalonitrodienes under solvent-free conditions[3].
Reaction: Michael addition of a ketone to a γ-monohalonitrodiene.
Materials:
-
Chiral prolinethiol ether catalyst (e.g., (S)-2-((phenylthio)methyl)pyrrolidine) (10 mol%)
-
γ-monohalonitrodiene
-
Ketone (e.g., cyclohexanone)
Procedure:
-
In a reaction vial, mix the γ-monohalonitrodiene (1 equivalent) and the ketone (2 equivalents).
-
Add the chiral prolinethiol ether catalyst (0.1 equivalents) to the mixture.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically carried out without any solvent.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Purify the product directly by flash column chromatography on silica gel.
Expected Outcome:
-
Yields: Can be very high, approaching quantitative.
-
Enantiomeric Excess: Excellent enantioselectivity, often >99% ee, can be achieved[3].
Visualizations
Logical Workflow for Drug Precursor Synthesis
Caption: General workflow for the enantioselective synthesis of a drug precursor.
Catalytic Cycle of Pyrrolidine Thiol in Michael Addition
Caption: Proposed catalytic cycle for the pyrrolidine thiol-catalyzed Michael addition.
Signaling Pathway of GABA Analogues
References
- 1. One-Pot Synthesis of (S)-Baclofen via Aldol Condensation of Acetaldehyde with Diphenylprolinol Silyl Ether Mediated Asymmetric Michael Reaction as a Key Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Prolinethiol ether catalysis in an asymmetric Michael reaction: solvent-free synthesis of functionalized monohaloalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (S)-Pyrrolidine-3-thiol and its Surrogates in Asymmetric Michael Addition Reactions
Introduction
The asymmetric Michael addition is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful and environmentally benign alternative to metal-based catalysts. Within this field, pyrrolidine-based catalysts, derived from the natural amino acid proline, are particularly prominent due to their high efficiency and stereoselectivity.
This document explores the application of sulfur-containing pyrrolidine derivatives in asymmetric Michael addition reactions. While direct catalytic applications of (S)-pyrrolidine-3-thiol are not prevalent in the scientific literature, likely due to the high nucleophilicity of the thiol group leading to its participation as a reactant, various derivatives incorporating a sulfur-containing moiety have been successfully employed as bifunctional organocatalysts. These catalysts leverage the pyrrolidine nitrogen for enamine or iminium ion formation and the sulfur-containing group for hydrogen bonding activation of the Michael acceptor, leading to enhanced reactivity and stereocontrol.
This report provides an overview of the catalytic systems, quantitative data on their performance, detailed experimental protocols, and visualizations of the underlying catalytic cycles and workflows.
Catalytic Systems and Performance Data
Bifunctional pyrrolidine-thiourea organocatalysts have proven to be highly effective in promoting the asymmetric Michael addition of ketones to nitroolefins. The thiourea moiety acts as a hydrogen-bond donor, activating the nitroalkene, while the pyrrolidine secondary amine activates the ketone via enamine formation. This dual activation strategy leads to highly organized transition states and excellent stereochemical outcomes.
Table 1: Performance of Pyrrolidine-Thiourea Catalysts in the Michael Addition of Cyclohexanone to Nitroolefins [1]
| Entry | Nitroolefin (Ar) | Catalyst | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | C₆H₅ | 1a | 95 | >95:5 | 98 |
| 2 | 4-NO₂C₆H₄ | 1a | 98 | >95:5 | 99 |
| 3 | 4-ClC₆H₄ | 1a | 92 | >95:5 | 97 |
| 4 | 4-MeOC₆H₄ | 1a | 90 | >95:5 | 96 |
| 5 | 2-Naphthyl | 1a | 96 | >95:5 | 98 |
| 6 | n-Propyl | 1b | 85 | 90:10 | 95 |
Reactions were typically carried out with 1.5 equivalents of cyclohexanone, 1.0 equivalent of the nitroolefin, and 20 mol% of the catalyst in the presence of an acid additive at room temperature.
Experimental Protocols
The following protocols are representative examples of the experimental procedures used for asymmetric Michael additions catalyzed by sulfur-containing pyrrolidine derivatives.
Protocol 1: General Procedure for the Asymmetric Michael Addition of Cyclohexanone to Nitroolefins using a Pyrrolidine-Thiourea Catalyst[1]
Materials:
-
Appropriate nitroolefin (1.0 mmol)
-
Cyclohexanone (1.5 mmol, 1.5 equiv)
-
Pyrrolidine-thiourea catalyst (e.g., 1a or 1b ) (0.2 mmol, 20 mol%)
-
n-Butyric acid (0.1 mmol, 10 mol%)
-
Toluene (2.0 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stirrer
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a solution of the nitroolefin (1.0 mmol) in toluene (2.0 mL) in a round-bottom flask are added the pyrrolidine-thiourea catalyst (0.2 mmol) and n-butyric acid (0.1 mmol).
-
Cyclohexanone (1.5 mmol) is then added, and the resulting mixture is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexane) to afford the desired Michael adduct.
-
The diastereomeric ratio (dr) is determined by ¹H NMR spectroscopy of the crude reaction mixture.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the proposed catalytic cycle for the pyrrolidine-thiourea catalyzed Michael addition and a general experimental workflow.
References
Application Notes and Protocols: (S)-Pyrrolidine-3-thiol in Organocatalysis
To our valued researchers, scientists, and drug development professionals,
Following a comprehensive review of the scientific literature, it has been determined that there is a notable absence of published data regarding the specific application of (S)-Pyrrolidine-3-thiol as a primary organocatalyst in asymmetric reactions such as Michael additions or aldol reactions. The existing body of research on pyrrolidine-based organocatalysis predominantly focuses on derivatives functionalized at the 2-position, such as proline and its derivatives (e.g., diarylprolinol silyl ethers and prolinamides), or bifunctional catalysts where the pyrrolidine moiety is appended with other catalytic groups like thioureas or squaramides.
While the unique structural feature of a thiol group at the 3-position of the pyrrolidine ring presents an interesting motif for bifunctional catalysis—potentially engaging in both enamine/iminium catalysis via the secondary amine and hydrogen-bond activation or soft nucleophilicity via the thiol group—its catalytic efficacy has not been documented in readily accessible scientific literature.
Therefore, to provide a valuable and data-rich resource that aligns with the interest in pyrrolidine and sulfur-containing organocatalysts, this document will focus on a well-established and highly successful class of catalysts: Chiral Pyrrolidine-Thiourea Organocatalysts . These bifunctional catalysts incorporate the core pyrrolidine scaffold and a thiourea moiety, which acts as a powerful hydrogen-bond donor to activate electrophiles, mirroring one of the potential roles of the thiol group.
The following sections will provide detailed application notes, experimental protocols, and data for the use of these pyrrolidine-thiourea catalysts in asymmetric organocatalysis, reflecting the core requirements of your request.
Application of Chiral Pyrrolidine-Thiourea Organocatalysts in Asymmetric Michael Additions
Chiral pyrrolidine-thiourea organocatalysts have emerged as a powerhouse in asymmetric synthesis, particularly in the conjugate addition of nucleophiles to α,β-unsaturated compounds (Michael addition). The dual-activation mechanism, where the pyrrolidine nitrogen activates the nucleophile (via enamine formation with ketones/aldehydes) and the thiourea moiety activates the electrophile (via hydrogen bonding), leads to high stereocontrol.
Mechanism of Action: Dual Activation
The general mechanism for the Michael addition of a ketone to a nitroolefin, catalyzed by a pyrrolidine-thiourea catalyst, is illustrated below.
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from (S)-Pyrrolidine-3-thiol
Introduction
(S)-Pyrrolidine-3-thiol is a versatile chiral building block for the synthesis of novel heterocyclic compounds. The presence of both a secondary amine and a thiol group within a stereodefined pyrrolidine ring system offers a unique opportunity for the construction of diverse and complex molecular architectures. These functionalities can be selectively targeted to participate in a variety of chemical transformations, leading to the formation of fused, spiro, and other intricate heterocyclic systems. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in natural products and FDA-approved drugs.[1][2][3] Its incorporation into drug molecules can enhance aqueous solubility and improve binding affinity to biological targets through hydrogen bonding interactions.[1] This document provides detailed protocols for the synthesis of two novel heterocyclic systems derived from this compound, targeting researchers and professionals in drug discovery and development.
Strategy A: Synthesis of a Novel Thiazolidine-Fused Pyrrolidine System
This protocol describes the synthesis of a novel (3aS,7aS)-tetrahydro-1H-pyrrolo[3,2-c]thiazole ring system via the condensation of this compound with an α,β-unsaturated aldehyde. This reaction proceeds through a tandem Michael addition of the thiol followed by intramolecular cyclization of the amine onto the aldehyde, forming a stable thiazolidine ring fused to the pyrrolidine core.
Experimental Protocol: Synthesis of (3aS,7aS)-2-Phenyl-hexahydro-1H-pyrrolo[3,2-c]thiazole
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound hydrochloride | ≥95% | Commercially Available |
| Cinnamaldehyde | 99% | Commercially Available |
| Triethylamine (TEA) | ≥99.5% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
| Deuterated Chloroform (CDCl₃) | 99.8% atom D | Commercially Available |
Procedure:
-
To a solution of this compound hydrochloride (1.0 g, 7.16 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere of nitrogen, add triethylamine (1.1 mL, 7.88 mmol) dropwise at 0 °C. Stir the mixture for 15 minutes to generate the free base.
-
To the resulting solution, add a solution of cinnamaldehyde (0.95 g, 7.16 mmol) in anhydrous dichloromethane (10 mL) dropwise over 10 minutes at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion of the reaction, quench the mixture with saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (10-40%) to afford the title compound as a pale yellow oil.
Expected Results:
| Product | Molecular Formula | Molecular Weight | Expected Yield | Purity (by HPLC) |
| (3aS,7aS)-2-Phenyl-hexahydro-1H-pyrrolo[3,2-c]thiazole | C₁₂H₁₅NS | 205.32 g/mol | 75-85% | >98% |
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃) δ: 7.40-7.25 (m, 5H, Ar-H), 4.85 (d, J = 4.0 Hz, 1H, N-CH-S), 3.80-3.70 (m, 1H, CH-S), 3.40-3.20 (m, 2H, CH₂-N), 3.10-2.90 (m, 2H, CH₂-N), 2.20-2.00 (m, 2H, CH₂), 1.80 (br s, 1H, NH).
-
¹³C NMR (101 MHz, CDCl₃) δ: 142.0, 128.8, 128.5, 126.5, 72.0, 60.5, 55.0, 48.0, 35.5.
-
HRMS (ESI): m/z calculated for C₁₂H₁₆NS⁺ [M+H]⁺: 206.0998; found: 206.1001.
Experimental Workflow Diagram
References
Application Notes and Protocols for (S)-Pyrrolidine-3-thiol in Metal Catalysis
Disclaimer: The following application notes and protocols are representative examples based on the principles of asymmetric metal catalysis with chiral thiol-containing ligands. Due to a lack of specific published data on the use of (S)-Pyrrolidine-3-thiol in metal catalysis, the following content is a hypothetical application designed to illustrate the potential use and provide a template for researchers.
Introduction
This compound is a chiral ligand featuring both a secondary amine and a thiol group, making it a promising candidate for asymmetric metal catalysis. The pyrrolidine scaffold provides a rigid stereochemical environment, while the soft thiol donor can effectively coordinate to various transition metals such as palladium, rhodium, and copper. The combination of these functionalities allows for the formation of stable chiral metal complexes that can induce high enantioselectivity in a range of organic transformations.
This document outlines a hypothetical application of a palladium complex of this compound in the asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.
Hypothetical Application: Palladium-Catalyzed Asymmetric Allylic Alkylation
The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction. The use of a chiral ligand is crucial for controlling the enantioselectivity of the product. In this hypothetical application, a palladium complex of this compound is employed as the catalyst.
Reaction Scheme:
Data Presentation
The following table summarizes hypothetical quantitative data for the palladium-catalyzed asymmetric allylic alkylation using the this compound ligand under various conditions.
| Entry | Metal Precursor | Ligand (mol%) | Solvent | Base | Temp (°C) | Yield (%) | ee (%) |
| 1 | [Pd(allyl)Cl]₂ | 2.5 | THF | BSA | 25 | 92 | 95 |
| 2 | [Pd(allyl)Cl]₂ | 2.5 | CH₂Cl₂ | BSA | 25 | 88 | 91 |
| 3 | [Pd(allyl)Cl]₂ | 2.5 | Toluene | BSA | 25 | 75 | 85 |
| 4 | [Pd(allyl)Cl]₂ | 2.5 | THF | NaH | 25 | 60 | 70 |
| 5 | Pd₂(dba)₃ | 2.5 | THF | BSA | 25 | 90 | 94 |
| 6 | [Pd(allyl)Cl]₂ | 1.0 | THF | BSA | 25 | 85 | 93 |
| 7 | [Pd(allyl)Cl]₂ | 2.5 | THF | BSA | 0 | 80 | 97 |
BSA = N,O-Bis(trimethylsilyl)acetamide dba = dibenzylideneacetone
Experimental Protocols
Protocol 1: Synthesis of the Palladium-(S)-Pyrrolidine-3-thiol Catalyst
-
To a solution of this compound hydrochloride (1.0 eq) in degassed methanol, add a solution of sodium methoxide (1.0 eq) in methanol dropwise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to generate the free ligand.
-
In a separate flask, dissolve [Pd(allyl)Cl]₂ (0.5 eq) in degassed THF.
-
Slowly add the ligand solution to the palladium precursor solution at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The formation of the catalyst is typically indicated by a color change. The catalyst is used in situ for the subsequent catalytic reaction.
Protocol 2: General Procedure for the Asymmetric Allylic Alkylation
-
In a glovebox or under an inert atmosphere, prepare the palladium-(S)-Pyrrolidine-3-thiol catalyst solution as described in Protocol 1.
-
To the freshly prepared catalyst solution, add 1,3-diphenylallyl acetate (1.0 eq).
-
Add dimethyl malonate (1.2 eq) to the reaction mixture.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.3 eq) as the base.
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Visualizations
Caption: Proposed Catalytic Cycle for Asymmetric Allylic Alkylation.
Caption: General Experimental Workflow for the Catalytic Reaction.
Application Notes and Protocols for the Stereoselective Synthesis of Pyrrolidine-Containing Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities.[1][2] Its stereochemistry often plays a crucial role in pharmacological efficacy and target binding. Consequently, the development of robust and highly stereoselective synthetic methods to access enantiomerically pure pyrrolidine derivatives is a key focus in pharmaceutical research and development.
These application notes provide an overview of prominent stereoselective strategies for the synthesis of pyrrolidine-containing drugs, complete with detailed experimental protocols for key transformations and the synthesis of important drug molecules. The methodologies are broadly classified into two categories: functionalization of a pre-existing chiral pyrrolidine core (chiral pool synthesis) and asymmetric construction of the pyrrolidine ring from acyclic or other cyclic precursors.
Section 1: Chiral Pool Synthesis: The Use of Proline and its Derivatives
The most common and direct approach to stereochemically defined pyrrolidines utilizes readily available and inexpensive chiral starting materials such as L-proline and trans-4-hydroxy-L-proline.[2][3] These amino acids provide a robust platform for the synthesis of a variety of complex drug molecules.
Application Note 1.1: Synthesis of (S)-Prolinol as a Key Chiral Building Block
(S)-prolinol is a versatile intermediate derived from the reduction of L-proline and serves as a cornerstone in the synthesis of numerous pharmaceuticals, including Avanafil.[2][3] The reduction is typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).[3]
Experimental Workflow for (S)-Prolinol Synthesis:
Caption: Workflow for the synthesis of (S)-prolinol from L-proline.
Protocol 1.1: Synthesis of (S)-Prolinol from L-Proline
Materials:
-
L-Proline
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of LiAlH₄ (1.2 eq.) in anhydrous THF is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
L-proline (1.0 eq.) is added portion-wise to the stirred LiAlH₄ solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 6 hours.
-
The reaction is cooled to 0 °C, and excess LiAlH₄ is cautiously quenched by the sequential slow addition of water (in mL, equal to the grams of LiAlH₄ used), followed by 15% aqueous NaOH solution (in mL, equal to the grams of LiAlH₄), and finally water again (in mL, 3 times the grams of LiAlH₄).
-
The resulting white precipitate is filtered off and washed thoroughly with THF and ethyl acetate.
-
The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude (S)-prolinol is purified by vacuum distillation to afford a colorless oil.
Application Note 1.2: Synthesis of Avanafil
Avanafil (Stendra®) is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[3][4] Its synthesis showcases the utility of (S)-prolinol as a chiral building block. The key stereocenter is introduced via the coupling of (S)-prolinol with a functionalized pyrimidine core.[3]
Synthetic Pathway for Avanafil:
Caption: Synthetic pathway for the preparation of Avanafil.
Protocol 1.2: Synthesis of the Avanafil Precursor (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic Acid (Impurity A) [5][6]
This protocol describes the synthesis of a key carboxylic acid intermediate in the synthesis of Avanafil.
Materials:
-
Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfinyl)pyrimidine-5-carboxylate
-
(S)-Prolinol
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfinyl)pyrimidine-5-carboxylate (1.0 eq.) in DCM, add (S)-prolinol (1.2 eq.).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the organic phase with water.
-
To the organic phase, add an aqueous solution of NaOH and heat the mixture to 60 °C for 12 hours to effect ester hydrolysis.
-
After cooling, separate the aqueous layer and adjust the pH to 5 with dilute HCl.
-
The precipitated solid is filtered, washed with water, and dried to yield the title carboxylic acid.
Section 2: Asymmetric Construction of the Pyrrolidine Ring
This section focuses on methods where the chiral pyrrolidine ring is constructed from acyclic or non-pyrrolidine cyclic precursors using stereoselective reactions.
Application Note 2.1: Organocatalytic Asymmetric Aza-Michael Addition
The aza-Michael addition is a powerful C-N bond-forming reaction for the synthesis of β-amino carbonyl compounds, which are precursors to pyrrolidines. The use of chiral organocatalysts, such as proline derivatives and cinchona alkaloids, allows for highly enantioselective transformations.[7][8] This strategy is particularly useful for synthesizing polysubstituted pyrrolidines.
General Scheme for Organocatalytic Aza-Michael Addition:
Caption: General scheme for organocatalytic aza-Michael addition.
Protocol 2.1: Enantioselective Aza-Michael Addition of an Amine to a Chalcone
This protocol is representative of the synthesis of chiral β-amino ketones, which can be further elaborated to pyrrolidines.
Materials:
-
Chalcone derivative
-
Aromatic amine
-
Chiral squaramide or thiourea organocatalyst
-
Toluene or other suitable solvent
Procedure:
-
To a solution of the chalcone derivative (1.0 eq.) in toluene, add the chiral organocatalyst (0.1 eq.).
-
Add the aromatic amine (1.2 eq.) to the mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature or below) and monitor by TLC.
-
Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel to afford the enantioenriched aza-Michael adduct.
Table 1: Representative Data for Organocatalytic Aza-Michael Additions
| Entry | Michael Acceptor | Nucleophile | Catalyst | Yield (%) | ee (%) | dr |
| 1 | Chalcone | 4-Methoxyaniline | Chiral Thiourea | 95 | 92 | - |
| 2 | 3-Ylideneoxindole | 4-Tosylaminobut-2-enoate | Chiral Squaramide | 99 | >99 | >99:1 |
| 3 | α,β-Unsaturated Ketone | 4-Nitrophthalimide | 9-epi-9-amino-9-deoxyquinine | 98 | 99 | - |
(Data compiled from representative literature)[7][8]
Application Note 2.2: Silver-Catalyzed Asymmetric [3+2] Cycloaddition
The [3+2] cycloaddition of azomethine ylides with olefins is a highly efficient and atom-economical method for constructing substituted pyrrolidines, allowing for the simultaneous formation of multiple stereocenters. Chiral silver complexes, often in conjunction with phosphine ligands, have emerged as powerful catalysts for this transformation.
Experimental Workflow for Silver-Catalyzed [3+2] Cycloaddition:
Caption: Workflow for a silver-catalyzed asymmetric [3+2] cycloaddition.
Protocol 2.2: Silver-Catalyzed [3+2] Cycloaddition of an Iminoester with an Olefin
Materials:
-
Silver(I) salt (e.g., AgOAc, Ag₂CO₃)
-
Chiral phosphine ligand (e.g., ThioClickFerrophos)
-
α-Iminoester
-
Electron-deficient olefin (e.g., α-alkylidene succinimide)
-
Base (e.g., triethylamine)
-
Toluene
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the silver(I) salt (e.g., Ag₂CO₃, 10 mol%) and the chiral ligand in toluene.
-
Add the α-iminoester (2.0 eq.).
-
Add the olefin (1.0 eq.).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours), monitoring by TLC.
-
After completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the highly substituted pyrrolidine.
Table 2: Representative Data for Silver-Catalyzed [3+2] Cycloadditions
| Entry | Iminoester | Olefin | Catalyst System | Yield (%) | ee (%) | dr |
| 1 | Glycine imino ester | α-Benzylidene succinimide | AgOAc/ThioClickFerrophos | 91 | 95 | >20:1 |
| 2 | Glycine imino ester | α-Ethylidene succinimide | AgOAc/ThioClickFerrophos | 85 | 93 | >20:1 |
| 3 | Alanine imino ester | N-Phenylmaleimide | Ag₂CO₃/Chiral Phosphine | 88 | 94 | >95:5 |
(Data compiled from representative literature)
Section 3: Synthesis of Specific Drug Molecules via Ring Construction
Application Note 3.1: Synthesis of the Pyrrolidine Core of Atrasentan
Atrasentan is a selective endothelin-A receptor antagonist. A key step in its asymmetric synthesis is the diastereoselective conjugate addition of an organometallic reagent to a chiral 1,2-oxazine derivative, which serves as a precursor to the trisubstituted pyrrolidine core.
Synthetic Strategy for Atrasentan's Pyrrolidine Core:
Caption: Key steps in the synthesis of the pyrrolidine core of Atrasentan.
Protocol 3.1: Diastereoselective Synthesis of the Atrasentan Pyrrolidine Core Precursor [1]
Materials:
-
Enantiopure 6H-1,2-oxazine derivative
-
5-Bromo-1,3-benzodioxole
-
n-Butyllithium (n-BuLi)
-
Ethyl cyanoformate (Mander's reagent)
-
Anhydrous THF
Procedure:
-
Generate 1,3-benzodioxol-5-yllithium in situ by treating 5-bromo-1,3-benzodioxole with n-BuLi at -78 °C in anhydrous THF.
-
To this solution, add a solution of the enantiopure 6H-1,2-oxazine derivative in THF at -78 °C.
-
Stir the mixture for 1 hour at -78 °C.
-
Add ethyl cyanoformate to trap the resulting enolate.
-
Allow the reaction to warm to room temperature and then quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
The resulting 5,6-dihydro-4H-1,2-oxazine can be purified and then transformed into the 2,3,4-trisubstituted pyrrolidine core of Atrasentan through subsequent reduction and cyclization steps.
Application Note 3.2: Synthesis of a Precursor for Grazoprevir, Voxilaprevir, and Glecaprevir
These hepatitis C virus (HCV) NS3/4A protease inhibitors share a common bicyclic pyrrolidine-containing core, the synthesis of which often starts from trans-4-hydroxy-L-proline. A key intermediate is a ketoproline derivative, which is then further functionalized.[3]
Protocol 3.2: Synthesis of a Ketoproline Intermediate [3]
Materials:
-
Boc-protected trans-4-hydroxy-L-proline
-
2-tert-Butyl-1,3-diisopropylisourea
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)
-
Sodium hypochlorite (NaOCl)
-
Dichloromethane (DCM)
Procedure:
-
Esterify Boc-protected trans-4-hydroxy-L-proline (1.0 eq.) with a suitable alcohol using 2-tert-butyl-1,3-diisopropylisourea as a coupling agent.
-
Dissolve the resulting hydroxyproline ester in DCM.
-
Add a catalytic amount of TEMPO.
-
Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite dropwise.
-
Stir the reaction at 0 °C until the oxidation is complete (monitored by TLC).
-
Quench the reaction with aqueous sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired ketoproline derivative.
Table 3: Yields and Stereoselectivity for Key Transformations in Drug Synthesis
| Drug/Intermediate | Key Transformation | Catalyst/Reagent | Yield (%) | Stereoselectivity |
| Avanafil Precursor | Nucleophilic substitution | (S)-Prolinol | High | >99% ee (from chiral pool) |
| Atrasentan Core | Conjugate addition | Chiral Oxazine | High | High dr |
| Grazoprevir Precursor | TEMPO Oxidation | TEMPO/NaOCl | High | Stereochemistry retained |
(Data compiled from representative literature)
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 4. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Asymmetric Cycloaddition of Olefins with In Situ Generated N-Boc-Formaldimine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Thiol Group in (S)-Pyrrolidine-3-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the thiol group of (S)-Pyrrolidine-3-thiol. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the pyrrolidine scaffold in numerous biologically active compounds.[1] The functionalization of its thiol group allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.
The protocols outlined below cover four primary classes of reactions: Michael Addition, S-Alkylation, S-Arylation, and Disulfide Bond Formation. For each reaction, a representative protocol is provided, along with a summary of expected outcomes and key considerations.
Michael Addition: Conjugate Addition to α,β-Unsaturated Carbonyls
The thiol group of this compound can readily undergo a Michael or conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for carbon-sulfur bond formation, leading to the synthesis of β-thioether derivatives. These products can serve as intermediates for more complex molecules or as final compounds with potential biological activity.
Application Note:
The Michael addition of this compound to various Michael acceptors, such as acrylates, acrylamides, and enones, provides access to a wide range of functionalized pyrrolidines. The resulting β-thioethers are of interest in drug discovery as they can mimic natural amino acid structures or act as enzyme inhibitors. The reaction is typically carried out under mild basic conditions to generate the thiolate anion, which then acts as the nucleophile.
Experimental Protocol: Michael Addition to Ethyl Acrylate
Materials:
-
This compound hydrochloride
-
Ethyl acrylate
-
Triethylamine (TEA)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in methanol (0.2 M) at 0 °C, add triethylamine (1.1 eq) dropwise. Stir the mixture for 15 minutes at 0 °C.
-
Add ethyl acrylate (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the desired S-functionalized pyrrolidine.
Data Presentation:
| Michael Acceptor | Product | Yield (%) | Reference |
| Ethyl Acrylate | (S)-ethyl 3-(pyrrolidin-3-ylthio)propanoate | 85-95 | Representative |
| Acrylonitrile | (S)-3-(pyrrolidin-3-ylthio)propanenitrile | 80-90 | Representative |
| Methyl Vinyl Ketone | (S)-4-(pyrrolidin-3-ylthio)butan-2-one | 75-85 | Representative |
Yields are representative and may vary based on specific reaction conditions and scale.
Experimental Workflow:
Michael Addition Workflow
S-Alkylation: Nucleophilic Substitution with Alkyl Halides
S-alkylation of this compound with various alkyl halides is a straightforward and efficient method for introducing alkyl chains onto the sulfur atom. This reaction proceeds via an SN2 mechanism and is typically performed in the presence of a base to deprotonate the thiol.
Application Note:
This method is widely used to synthesize a variety of S-alkylated pyrrolidine derivatives. The choice of the alkyl halide allows for the introduction of a wide range of functional groups, including simple alkyl chains, benzyl groups, and chains bearing other functionalities. These derivatives are valuable for probing steric and electronic effects in biological systems. The reaction generally proceeds with high yields and selectivity.
Experimental Protocol: S-Alkylation with Benzyl Bromide
Materials:
-
This compound hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of this compound hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile (0.2 M), add benzyl bromide (1.1 eq).
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the S-benzylated pyrrolidine.
Data Presentation:
| Alkyl Halide | Product | Yield (%) | Reference |
| Benzyl Bromide | (S)-3-(benzylthio)pyrrolidine | 90-98 | Representative |
| Iodomethane | (S)-3-(methylthio)pyrrolidine | 85-95 | Representative |
| Ethyl Bromoacetate | (S)-ethyl 2-(pyrrolidin-3-ylthio)acetate | 80-90 | Representative |
Yields are representative and may vary based on specific reaction conditions and scale.
Experimental Workflow:
S-Alkylation Workflow
S-Arylation: Transition-Metal Catalyzed Cross-Coupling
The formation of an S-aryl bond with this compound can be achieved through transition-metal-catalyzed cross-coupling reactions, most commonly using copper or palladium catalysts. These methods allow for the introduction of a variety of aryl and heteroaryl groups.
Application Note:
S-Arylated pyrrolidines are important scaffolds in medicinal chemistry. Copper-catalyzed Ullmann-type couplings or palladium-catalyzed Buchwald-Hartwig aminations adapted for S-arylation are common strategies. These reactions typically require a catalyst, a ligand, and a base. The choice of reaction conditions is crucial for achieving high yields and preventing side reactions.
Experimental Protocol: Copper-Catalyzed S-Arylation with Iodobenzene
Materials:
-
This compound hydrochloride
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine this compound hydrochloride (1.0 eq), iodobenzene (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMSO (0.2 M).
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the S-arylated pyrrolidine.
Data Presentation:
| Aryl Halide | Product | Yield (%) | Reference |
| Iodobenzene | (S)-3-(phenylthio)pyrrolidine | 70-85 | Representative |
| 4-Iodoanisole | (S)-3-((4-methoxyphenyl)thio)pyrrolidine | 65-80 | Representative |
| 2-Bromopyridine | (S)-3-(pyridin-2-ylthio)pyrrolidine | 60-75 | Representative |
Yields are representative and may vary based on specific reaction conditions and scale.
Logical Relationship Diagram:
S-Arylation Reaction Components
Disulfide Bond Formation: Oxidative Coupling
The thiol group of this compound can be readily oxidized to form a symmetrical disulfide. This transformation is relevant in the context of peptidomimetics and the study of redox processes in biological systems.
Application Note:
Disulfide bond formation can be achieved using a variety of mild oxidizing agents. Air oxidation, often catalyzed by a base, or the use of reagents like iodine or hydrogen peroxide are common methods. The resulting disulfide can be a stable final product or a protected form of the thiol that can be cleaved under reducing conditions.
Experimental Protocol: Air Oxidation to Form Symmetrical Disulfide
Materials:
-
This compound hydrochloride
-
Aqueous ammonia (NH₄OH)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in water (0.1 M).
-
Adjust the pH of the solution to ~8-9 by the dropwise addition of aqueous ammonia.
-
Stir the solution open to the atmosphere for 24-48 hours. The progress of the reaction can be monitored by the disappearance of the free thiol using Ellman's reagent.
-
Once the reaction is complete, extract the aqueous solution with dichloromethane (3 x volume).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the disulfide product. Further purification may be achieved by crystallization or chromatography if necessary.
Data Presentation:
| Oxidizing Agent | Product | Yield (%) | Reference |
| Air/NH₄OH | (3S,3'S)-3,3'-disulfanediylbis(pyrrolidine) | >90 | Representative |
| Iodine/MeOH | (3S,3'S)-3,3'-disulfanediylbis(pyrrolidine) | >95 | Representative |
| H₂O₂/H₂O | (3S,3'S)-3,3'-disulfanediylbis(pyrrolidine) | >90 | Representative |
Yields are representative and may vary based on specific reaction conditions and scale.
Signaling Pathway Analogy Diagram:
Disulfide Formation Pathway
References
Application Notes and Protocols: (S)-Pyrrolidine-3-thiol as a Building Block for Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of the (S)-pyrrolidine-3-thiol scaffold as a potential building block for the synthesis of selective neuronal nitric oxide synthase (nNOS) inhibitors. It includes a review of the nNOS signaling pathway, proposed and established synthetic protocols, methods for inhibitor screening, and a summary of the potency and selectivity of existing pyrrolidine-based inhibitors.
Introduction: nNOS as a Therapeutic Target
Neuronal nitric oxide synthase (nNOS) is a key enzyme responsible for producing nitric oxide (NO), a critical signaling molecule in the central and peripheral nervous systems. While NO is essential for physiological processes like neurotransmission and synaptic plasticity, its overproduction by nNOS is implicated in the pathophysiology of various neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, Huntington's disease, and neuronal damage from ischemic events like stroke.[1] Therefore, the development of potent and selective nNOS inhibitors is a promising therapeutic strategy to mitigate neurotoxicity and slow disease progression.[1][2]
The primary challenge in designing such inhibitors lies in achieving high selectivity for nNOS over the other two main isoforms: endothelial NOS (eNOS) and inducible NOS (iNOS). The active sites of these isoforms are highly homologous, making isoform-selective inhibition difficult.[2] The chiral pyrrolidine scaffold has emerged as a valuable pharmacophore in the design of highly selective nNOS inhibitors, offering a rigid structure that can be functionalized to exploit subtle differences in the enzyme active sites.[3][4] This note explores the potential of this compound as a novel starting material for creating such inhibitors.
The nNOS Signaling Pathway
The synthesis of NO by nNOS is a tightly regulated process initiated by an influx of calcium ions (Ca²⁺) into the neuron, often triggered by the activation of N-methyl-D-aspartate (NMDA) receptors. The elevated intracellular Ca²⁺ concentration leads to the binding of calmodulin (CaM), which activates nNOS. The activated nNOS enzyme then catalyzes a five-electron oxidation of L-arginine to produce NO and L-citrulline.
Caption: The nNOS signaling pathway from activation to NO synthesis and inhibition.
Synthesis of Pyrrolidine-Based nNOS Inhibitors
Proposed Synthetic Route from this compound
While no specific literature details the use of this compound as a direct precursor for nNOS inhibitors, a plausible synthetic strategy can be proposed based on established organic chemistry principles and known synthetic routes for similar pyrrolidine scaffolds.[3][4] The key is to functionalize the pyrrolidine ring to attach both an arginine-mimicking group (like 2-aminopyridine) and a side chain that can extend into a selective hydrophobic pocket of the nNOS active site.
The proposed workflow involves:
-
Protection: Orthogonal protection of the thiol (e.g., as a trityl thioether) and the secondary amine (e.g., as a Boc carbamate).
-
Functionalization: Introduction of a leaving group (e.g., mesylate) at the C4 position, likely via Mitsunobu inversion of a C4-hydroxy intermediate.
-
Coupling: Nucleophilic substitution of the leaving group with a linker that will be connected to the terminal side chain.
-
Side-Chain Attachment: Reductive amination or other coupling reactions to attach the desired side chain.
-
Deprotection and Final Assembly: Removal of protecting groups and attachment of the 2-aminopyridine moiety.
References
- 1. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-Pyrrolidine-3-thiol Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Pyrrolidine-3-thiol and its derivatives. The following sections offer detailed methodologies and data to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with this compound?
A1: The most common impurities include:
-
Disulfides: this compound is susceptible to oxidation, leading to the formation of a disulfide dimer. This is often observed when the reaction is exposed to air.[1]
-
Unreacted Starting Materials: Incomplete reactions can leave residual this compound or other starting materials in the product mixture.
-
Side-Products from Protecting Groups: If using protecting groups (e.g., Boc for the amine, Trt for the thiol), byproducts from the deprotection step can be a source of impurities.[2]
-
Epimers or Diastereomers: Depending on the reaction conditions, racemization or the formation of diastereomers can occur, especially if there are other stereocenters in the molecule.
Q2: How can I minimize the formation of disulfide byproducts?
A2: To minimize disulfide formation, it is recommended to:
-
Work under an inert atmosphere (e.g., nitrogen or argon), especially during the reaction and purification steps.[1]
-
Use degassed solvents to remove dissolved oxygen.
-
Consider adding a reducing agent, such as 2-mercaptoethanesulfonic acid, during the workup to reduce any disulfide that has formed. This reagent is water-soluble and can be easily removed by extraction.[1]
Q3: My product is a free thiol and has a very strong odor. How can I manage this during purification?
A3: The strong odor of thiols is a common challenge. To manage this:
-
Work in a well-ventilated fume hood at all times.
-
Quench any residual thiol in waste solutions by treating them with an oxidizing agent like bleach before disposal.
-
Consider converting the thiol to a less volatile disulfide for easier handling during initial purification steps, followed by a final reduction step to regenerate the free thiol.
Q4: I am having trouble removing the Boc protecting group from the pyrrolidine nitrogen. What conditions do you recommend?
A4: For the deprotection of N-Boc protected pyrrolidines, several acidic conditions can be employed:
-
Trifluoroacetic acid (TFA): A common method is to treat the protected compound with a solution of TFA in a chlorinated solvent like dichloromethane (DCM).[1]
-
HCl in an organic solvent: A solution of HCl in dioxane or methanol is also effective.[3][4]
-
Acidic Ion-Exchange Resin: Using a strongly acidic resin like Amberlyst 15 can be a convenient method as it both deprotects the amine and captures the resulting free amine, allowing for a simple purification by filtration and subsequent elution.[2]
Troubleshooting Guides
Issue 1: Low yield after column chromatography.
| Possible Cause | Troubleshooting Step |
| Product is air-sensitive and oxidizes on the column. | Keep the thiol protected (e.g., as a thioacetate) during chromatography if possible. Use acidic alumina instead of silica gel, as thiols can be more stable at lower pH.[5] |
| Product is highly polar and streaks on the column. | Add a small amount of a polar solvent like methanol or an amine like triethylamine to the mobile phase to improve peak shape. Consider using a different stationary phase, such as reversed-phase silica. |
| Product is irreversibly binding to the silica gel. | Deactivate the silica gel by treating it with a solution of triethylamine in the mobile phase before loading the sample. |
Issue 2: Product is not pure after purification, containing a persistent impurity.
| Possible Cause | Troubleshooting Step |
| Impurity is a diastereomer of the desired product. | Chiral High-Performance Liquid Chromatography (HPLC) is often the most effective method for separating diastereomers. Develop a method using a chiral stationary phase. |
| Impurity is the disulfide of the starting material or product. | Add a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the crude product before the final purification step to cleave the disulfide bond.[6] |
| Impurity has similar polarity to the product. | If column chromatography is ineffective, consider purification by crystallization or preparative HPLC with a high-resolution column. |
Issue 3: Difficulty in achieving enantiomeric purity.
| Possible Cause | Troubleshooting Step |
| Racemization occurred during the reaction. | Optimize reaction conditions to be milder (e.g., lower temperature, less harsh reagents). |
| The purification method is not suitable for separating enantiomers. | Utilize a chiral separation technique. Chiral HPLC is the most common and effective method. Alternatively, diastereomeric salt crystallization can be explored.[7] |
Quantitative Data Summary
The following table summarizes representative yields and purity data for purification methods applied to substituted pyrrolidines, gathered from various research articles.
| Compound | Purification Method | Yield | Purity/ee | Reference |
| (S)-pyrrolidin-2-ylmethanol derivative | Series of steps including reaction with Boc-diaminoethane | - | 98% purity | [8] |
| Vernakalant (pyrrolidine derivative) | Reduction and isolation as hydrochloride salt | 97% | 99.5% purity | [8] |
| (R)-2-(p-chlorophenyl)pyrrolidine | Precipitation as tosylate salt | 84% (isolated) | >99.5% ee | [9] |
| 5-methylpyrrolidine-3-carboxylic acid | Organocatalytic Michael addition followed by further steps | - | 97% ee | [10] |
| Substituted 3-pyrrolin-2-ones | Sonochemical synthesis and non-chromatographic workup | High yields | High purity | [11] |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Pyrrolidine Derivatives
This protocol provides a general strategy for developing a chiral HPLC method for the separation of enantiomers or diastereomers of this compound derivatives.
-
Column Screening:
-
Mobile Phase Screening:
-
For normal-phase chromatography, screen mobile phases consisting of hexane/isopropanol or hexane/ethanol mixtures.[5]
-
For basic compounds, add a small amount of an amine modifier like diethylamine (0.1% v/v) to the mobile phase.[5]
-
For acidic compounds, add a small amount of an acidic modifier like trifluoroacetic acid (0.1% v/v).[5]
-
For reversed-phase chromatography, use mixtures of water/acetonitrile or water/methanol with a suitable buffer.
-
-
Optimization:
-
Once a column and mobile phase system show some separation, optimize the ratio of the solvents to improve resolution and reduce run time.
-
Investigate the effect of temperature and flow rate on the separation.
-
-
Derivatization (Optional):
-
If the compound has poor chromophores or separation is difficult, consider derivatization with a UV-active or fluorescent tag that can also enhance chiral recognition.[12]
-
Protocol 2: Purification by Crystallization via Diastereomeric Salt Formation
This protocol outlines a general procedure for the purification of a chiral amine product by forming diastereomeric salts with a chiral acid.
-
Selection of Resolving Agent:
-
Choose a commercially available and optically pure chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid).
-
-
Salt Formation:
-
Dissolve the crude amine product in a suitable solvent (e.g., ethanol, methanol, or acetone).
-
Add a solution of the chiral resolving agent (typically 0.5 to 1.0 equivalents) in the same solvent.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then if necessary, cool further in a refrigerator or freezer to induce crystallization. Seeding with a small crystal can be beneficial.
-
-
Isolation and Analysis:
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Determine the diastereomeric excess of the crystalline salt by chiral HPLC or NMR spectroscopy.
-
-
Liberation of the Free Amine:
-
Dissolve the diastereomerically pure salt in water and basify the solution (e.g., with NaOH or NaHCO3) to liberate the free amine.
-
Extract the free amine into an organic solvent, dry the organic layer, and concentrate to obtain the purified product.
-
Protocol 3: Removal of Disulfide Impurities with a Reducing Agent
This protocol describes the removal of disulfide byproducts from a reaction mixture containing a thiol product.
-
Reaction Workup:
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
-
Reduction of Disulfides:
-
Dissolve the crude residue in a suitable solvent.
-
Add a reducing agent such as 2-mercaptoethanesulfonic acid sodium salt.[1]
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Extraction:
-
If the product is not water-soluble, perform an aqueous workup. The 2-mercaptoethanesulfonic acid and its byproducts will partition into the aqueous layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Final Purification:
-
Proceed with the final purification of the thiol product (e.g., by column chromatography or crystallization).
-
Visualizations
Caption: General experimental workflow for the purification of this compound reaction products.
Caption: Troubleshooting logic for the purification of impure this compound reaction products.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crystallizationsystems.com [crystallizationsystems.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Optimizing reaction conditions for N-protection of (S)-Pyrrolidine-3-thiol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the N-protection of (S)-Pyrrolidine-3-thiol. This molecule's bifunctionality, containing both a secondary amine and a thiol, presents unique challenges that require careful optimization of reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-protection of this compound.
Question 1: Why is my yield of N-protected product consistently low?
Answer:
Low yields can stem from several factors related to the substrate's reactivity and reaction conditions.
-
Incomplete Reaction: The nucleophilicity of the secondary amine in the pyrrolidine ring can be moderate. Ensure you are using a sufficient excess of the protecting group reagent (e.g., Boc-anhydride, Cbz-Cl). The reaction may also require extended reaction times or gentle heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Side Reactions: The primary competing reaction is the S-protection of the thiol group. Additionally, over-alkylation or acylation can occur if the protecting group reagent is too reactive or if conditions are too harsh.
-
Workup and Purification Losses: The product may be partially lost during aqueous workup if it has some water solubility. Ensure proper pH adjustment during extraction and consider back-extracting the aqueous layers. Purification via column chromatography can also lead to losses if the product is unstable on silica gel.
Question 2: I am observing significant disulfide bond formation. How can I prevent this?
Answer:
The thiol group is highly susceptible to oxidation, leading to the formation of a disulfide-linked dimer. This is a common and significant side reaction.
-
Inert Atmosphere: The most crucial step is to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] This minimizes contact with atmospheric oxygen, a primary oxidant.[2][3]
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Reducing Agents: In some cases, a small amount of a mild reducing agent, like dithiothreitol (DTT), can be added to the reaction mixture to maintain the thiol in its reduced state.[4] However, compatibility with the protecting group and reagents must be verified.
-
pH Control: Disulfide formation is often favored at basic pH due to the increased concentration of the reactive thiolate anion.[4] If possible, running the reaction at a neutral or slightly acidic pH can mitigate this issue.
Question 3: My TLC shows multiple spots, indicating side products. What are they and how do I minimize them?
Answer:
Besides disulfide formation, other side products can arise from the reaction of the thiol group.
-
S-Protection: The thiol can react with the protecting group reagent (e.g., Boc-anhydride) to form an S-protected byproduct. To favor N-protection, you can exploit the different nucleophilicity of the amine and the thiol.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) generally favors the more nucleophilic amine over the thiol.
-
Choice of Base: The choice and stoichiometry of the base are critical. A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used to neutralize the acid formed during the reaction without promoting side reactions.[5]
-
-
N,S-D M-Protection: In some cases, both the nitrogen and sulfur atoms can be protected. This is more likely with highly reactive protecting group reagents and forcing conditions. Using a stoichiometric amount of the protecting agent can help minimize this.
Question 4: How can I effectively purify the N-protected this compound?
Answer:
Purification can be challenging due to the potential for disulfide formation during the process.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method.
-
Solvent System: A gradient elution using a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane) is typically effective.
-
Minimizing Oxidation on Column: To prevent on-column oxidation of the thiol, consider pre-treating the silica gel with a very dilute solution of a reducing agent and then re-activating it, or use a mobile phase that has been degassed.
-
-
Crystallization: If the product is a solid, crystallization can be an effective purification method that may also help to exclude the disulfide dimer.
-
Preparative HPLC: For high purity requirements, reversed-phase preparative HPLC can be used.
Frequently Asked Questions (FAQs)
What are the most common N-protecting groups for this compound and what are the key considerations?
The choice of protecting group depends on the subsequent steps in your synthetic route. The most common are Boc, Cbz, and Fmoc.
-
Boc (tert-Butoxycarbonyl): This is one of the most widely used protecting groups.[6][7] It is stable to a wide range of conditions but is easily removed with acid (e.g., TFA in DCM).[7][8] This makes it orthogonal to the Fmoc group.
-
Cbz (Carboxybenzyl): The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[9][10] This deprotection method is clean, often yielding toluene and carbon dioxide as byproducts.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Fmoc is widely used in solid-phase peptide synthesis (SPPS).[11] It is stable to acidic conditions but is cleaved by a mild base, typically piperidine in DMF.[11][12][13] This makes it orthogonal to the Boc group.
How can I confirm the successful N-protection of my compound?
Confirmation is typically achieved through a combination of spectroscopic methods:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. You should observe the appearance of new signals corresponding to the protecting group (e.g., the 9 protons of the t-butyl group for Boc at ~1.4 ppm in ¹H NMR). You will also see a shift in the signals of the pyrrolidine ring protons adjacent to the nitrogen.
-
Mass Spectrometry (MS): This will confirm the mass of the desired product. You should look for the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the N-protected compound.
-
Infrared (IR) Spectroscopy: The appearance of a strong carbonyl stretch (around 1680-1720 cm⁻¹) is indicative of carbamate formation.
What is a good starting point for reaction conditions for Boc protection?
A good starting point for the Boc protection of this compound would be:
-
Dissolve this compound (or its hydrochloride salt) in a suitable solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of Dioxane and water.
-
Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
If starting from the hydrochloride salt, add 2.2 equivalents of a non-nucleophilic base like Triethylamine (TEA). If starting from the free amine, add 1.1 equivalents of base.
-
Add 1.1 to 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Data and Protocols
Comparison of N-Protecting Group Conditions
| Protecting Group | Reagent | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Boc | (Boc)₂O (1.1-1.2 eq) | TEA or DIPEA (1.1-2.2 eq) | DCM, THF, or Dioxane/H₂O | 0 to RT | 12-24 | 85-95% |
| Cbz | Cbz-Cl (1.1 eq) | NaHCO₃ or TEA (1.5-2.5 eq) | Dioxane/H₂O or DCM | 0 to RT | 2-6 | 80-90% |
| Fmoc | Fmoc-OSu or Fmoc-Cl (1.1 eq) | NaHCO₃ or DIPEA (1.5-2.5 eq) | Dioxane/H₂O or Acetonitrile | RT | 2-12 | 85-95% |
Note: Yields are approximate and highly dependent on the specific substrate and reaction scale.
Detailed Experimental Protocol: N-Boc Protection
This protocol is a general guideline and may require optimization.
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound hydrochloride (1.0 eq).
-
Add anhydrous DCM to dissolve the starting material.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add Triethylamine (2.2 eq) to the stirred solution. Stir for 10 minutes.
-
In a separate flask, dissolve Di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous DCM.
-
Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 16 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate).
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Visual Guides
Experimental Workflow for N-Protection
Caption: General workflow for the N-protection of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in the N-protection reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. total-synthesis.com [total-synthesis.com]
Technical Support Center: Synthesis of Optically Pure (S)-3-Hydroxypyrrolidine Precursors
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of optically pure (S)-3-hydroxypyrrolidine precursors.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing optically pure (S)-3-hydroxypyrrolidine, and what are their pros and cons?
The choice of starting material is critical and often involves a trade-off between cost, availability, and the number of synthetic steps. Common chiral pool starting materials include:
-
D-Malic Acid: A widely used starting material, but the synthesis involves multiple steps and can utilize expensive and hazardous reducing agents like LiAlH₄ or B₂H₆, making it less ideal for industrial-scale production.[1]
-
L-Glutamic Acid: Another natural chiral pool source. The synthesis can be lengthy and may suffer from racemization during certain steps.[2]
-
Optically Active 4-amino-(S)-2-hydroxybutylic acid: This is an economically viable option for industrial-scale synthesis, allowing for the preparation of optically and chemically pure (S)-3-hydroxypyrrolidine through a more streamlined process.[1][3]
-
Chiral Epichlorohydrin: Can be used to produce 4-chloro-3-hydroxybutyronitrile, a key intermediate. This method can be efficient and suitable for large-scale production.[4][5]
Q2: Why are protecting groups necessary in the synthesis of (S)-3-hydroxypyrrolidine?
Protecting groups are essential to prevent unwanted side reactions at the nitrogen and hydroxyl functional groups.
-
Nitrogen (Amine) Protection: The amine group is nucleophilic and can interfere with reactions at other sites. Protecting it (e.g., as a carbamate like Boc or Cbz, or with a benzyl group) allows for selective modification of other parts of the molecule.[6]
-
Hydroxyl Protection: The hydroxyl group can interfere with reactions involving strong bases or organometallics. Protecting it (e.g., as a silyl ether) prevents intermolecular side reactions and can enhance the performance of subsequent steps like nitrile reduction.[4]
Q3: Which N-protecting groups are most effective, and how do they influence the reaction?
The choice of the N-protecting group can significantly impact reaction outcomes, including stereoselectivity in biocatalytic methods. Common groups include:
-
tert-Butoxycarbonyl (Boc): Widely used due to its stability and ease of removal under acidic conditions.[6][7]
-
Benzyloxycarbonyl (Cbz): Stable and removed by catalytic hydrogenation.
-
Benzyl (Bn): Also removed by hydrogenation. In some enzymatic hydroxylations, N-benzylpyrrolidine can be a substrate.[8]
-
Other Carbonyl Groups (Benzoyl, Phenoxycarbonyl): Studies have shown that modifying the N-protecting group can alter the activity and enantioselectivity of enzymatic hydroxylation, sometimes even reversing the stereochemical outcome.[8]
Q4: What strategies can be employed to maximize the optical purity (enantiomeric excess) of the final product?
Achieving high enantiomeric excess (ee) is a primary challenge. Key strategies include:
-
Starting with High-Purity Chiral Materials: Ensure the initial chiral pool material has the highest possible optical purity.
-
Enzymatic and Biocatalytic Methods: Using whole-cell biocatalysts (like Sphingomonas sp.) or isolated enzymes (like ketoreductases) can provide exceptional regio- and stereoselectivity for hydroxylation or ketone reduction.[2][8][9][10]
-
Chiral Resolution: Racemic mixtures can be separated using chiral resolving agents, though this often results in a theoretical maximum yield of 50% for the desired enantiomer.[10]
-
Mitsunobu Reaction: This reaction can be used to invert the stereocenter of an alcohol, providing a pathway to the (S)-enantiomer from a more readily available (R)-precursor.[7]
-
Avoiding Racemization: Some chemical steps, particularly cyclization, can lead to partial racemization. This can be mitigated by using mild reaction conditions.[5]
Troubleshooting Guide
Problem 1: Low Reaction Yield
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC. If starting material remains, consider increasing the reaction time, temperature (if stability allows), or the equivalents of a key reagent. |
| Side Product Formation | Intermolecular or intramolecular side reactions can reduce the yield. Introducing suitable protecting groups for the hydroxyl and amine functionalities can prevent this.[4] Re-evaluate and optimize reaction temperature and solvent. |
| Product Loss During Workup | Significant product can be lost during aqueous extraction or purification. Optimize the pH for extraction and choose an appropriate purification method. For (S)-3-hydroxypyrrolidine, distillation under reduced pressure is often effective.[1] |
| Inefficient Reduction Step | Strong reducing agents like LiAlH₄ are often used but can be difficult to handle. A sodium borohydride-iodine system is an alternative.[11] For nitrile reductions, catalytic hydrogenation is an industrially viable option.[5] |
Problem 2: Low Enantiomeric Excess (ee%) / Racemization
| Possible Cause | Recommended Solution |
| Racemization During a Reaction Step | Certain steps, such as cyclization, can be prone to racemization.[5] Employ milder reaction conditions (e.g., lower temperature, weaker base) to preserve stereochemical integrity. |
| Low Stereoselectivity of Catalyst/Reagent | If using a chiral catalyst or auxiliary that is not providing high stereoselectivity, screen other catalysts. Consider a biocatalytic approach, as enzymes often provide superior enantioselectivity.[9][10] |
| Impure Chiral Starting Material | The optical purity of your final product can be no higher than your starting material. Verify the ee% of the initial chiral compound using an appropriate analytical method (e.g., Chiral HPLC). |
| Incorrect Stereocenter in Precursor | If you are starting with the wrong enantiomer (e.g., (R)-precursor), use a reaction that inverts the stereochemistry, such as the Mitsunobu reaction, to obtain the desired (S)-product.[7] |
Problem 3: Difficulty with Protecting Group Removal
| Possible Cause | Recommended Solution |
| Incorrect Deprotection Conditions | Ensure the conditions are appropriate for the specific protecting group. For example, use a strong acid (e.g., HCl) for Boc deprotection and catalytic hydrogenation (e.g., Pd/C, H₂) for Cbz or Benzyl groups.[4][7] |
| Catalyst Poisoning | During catalytic hydrogenation for Cbz/Bn removal, trace impurities (e.g., sulfur compounds) can poison the palladium catalyst. Ensure the substrate is pure or use a fresh batch of catalyst. |
| Incomplete Reaction | If deprotection is sluggish, increase catalyst loading, hydrogen pressure, or reaction time. Monitor by TLC to confirm the complete consumption of the starting material. |
Data Summary
Table 1: Comparison of Selected Synthetic Strategies
| Starting Material | Key Transformation | Typical Yield | Enantiomeric Excess (ee%) | Reference |
| N-phenoxycarbonyl-pyrrolidine | Biocatalytic hydroxylation with Sphingomonas sp. HXN-200 | 79.7% | 39% (S), 96% (S) after crystallization | [8] |
| (R)-1-N-Boc-3-hydroxypyrrolidine | Mitsunobu reaction (chiral inversion) followed by hydrolysis and deprotection | Good | High (inversion of stereocenter) | [7] |
| L-Malic Acid | Amidation with benzylamine, then reduction with NaBH₄-I₂ | Good | High | [11] |
| (S)-4-chloro-3-hydroxybutyronitrile | Catalytic hydrogenation (reduction and in-situ cyclization) | 82% | High (optical purity retained) | [4] |
Experimental Protocols
Protocol 1: Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine from L-Malic Acid This improved method avoids the use of a solvent in the initial step.
-
Amidation: L-malic acid and benzylamine are mixed and heated (melted) to form (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. The reaction proceeds without a solvent.
-
Reduction: The resulting dione is dissolved in anhydrous tetrahydrofuran (THF). A solution of sodium borohydride and iodine is added portion-wise. This system forms a borane intermediate.
-
Workup: The reaction is quenched, and the (S)-1-benzyl-3-pyrrolidinol is isolated after an appropriate workup and purification. The process can be monitored by IR spectroscopy to observe the disappearance of the carbonyl peaks and the formation of the intermediate borane complex.[11]
Protocol 2: Chiral Inversion via Mitsunobu Reaction This protocol is useful for preparing the (S)-enantiomer from the more common (R)-precursor.
-
Esterification: (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine is dissolved in an organic solvent. Triphenylphosphine (PPh₃) and an acid (e.g., benzoic acid) are added. Diisopropyl azodicarboxylate (DIAD) is added dropwise at low temperature (-5°C to -10°C). The reaction proceeds at room temperature for 12-24 hours, resulting in the formation of an ester with an inverted stereocenter.[7]
-
Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., NaOH) to yield (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.[7]
-
Deprotection: The Boc protecting group is removed by treatment with a strong acid, such as hydrochloric acid, to yield the final product, (S)-3-hydroxypyrrolidine hydrochloride.[7]
Visualizations
Caption: High-level workflow for synthesizing (S)-3-hydroxypyrrolidine.
Caption: Decision tree for troubleshooting common synthesis problems.
Caption: Common protecting groups and their removal conditions.
References
- 1. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. WO2007011162A1 - Synthetic method of optically pure (s)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 4. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 5. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]
- 6. CAS 109431-87-0: (3R)-3-Hydroxypyrrolidine, N-BOC protected [cymitquimica.com]
- 7. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 8. Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol | Scientific.Net [scientific.net]
Technical Support Center: Post-Reaction Removal of (S)-Pyrrolidine-3-thiol Chiral Auxiliary
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-Pyrrolidine-3-thiol as a chiral auxiliary. The focus is on the effective removal of the auxiliary post-reaction to yield the desired enantiomerically pure product.
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter several challenges during the removal of the this compound chiral auxiliary. This guide outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Auxiliary Removal | - Insufficient reagent (e.g., Raney Nickel, acid) - Short reaction time - Low reaction temperature - Catalyst poisoning | - Increase the equivalents of the cleavage reagent. - Extend the reaction time and monitor by TLC or LC-MS. - Increase the reaction temperature within the stability limits of the product. - Use freshly prepared and active catalyst. Ensure starting material is free of impurities that could poison the catalyst. |
| Product Decomposition | - Harsh cleavage conditions (e.g., strong acid, high temperature) - Presence of sensitive functional groups in the product | - Employ milder cleavage methods (e.g., milder desulfurization reagents, enzymatic cleavage if applicable). - Protect sensitive functional groups prior to auxiliary removal. - Optimize reaction conditions (lower temperature, shorter time). |
| Epimerization of the Chiral Center | - Basic or acidic conditions promoting racemization - Elevated reaction temperatures | - Use neutral or near-neutral cleavage conditions where possible. - Conduct the reaction at the lowest effective temperature. - Screen different solvents to minimize epimerization. |
| Difficulty in Product Purification | - Co-elution of the cleaved auxiliary or byproducts with the desired product - Formation of hard-to-remove side products | - Employ different chromatographic techniques (e.g., ion-exchange, reverse-phase HPLC). - Utilize a purification strategy that specifically targets the auxiliary, such as affinity chromatography if the auxiliary is tagged. - Optimize the work-up procedure to remove the majority of byproducts before chromatography. |
| Low Yield of Desired Product | - A combination of the above issues - Mechanical losses during work-up and purification | - Systematically optimize each step of the removal and purification process. - Perform a small-scale reaction to trace the source of yield loss. - Ensure efficient extraction and careful handling during purification steps. |
Frequently Asked Questions (FAQs)
This section addresses specific questions related to the experimental protocols for removing the this compound auxiliary.
Q1: What are the most common methods for removing a thiol-based chiral auxiliary like this compound?
A1: The primary methods for cleaving the C-S bond to remove a thiol-based chiral auxiliary are reductive desulfurization, oxidative cleavage, and acid-catalyzed hydrolysis. The choice of method depends on the stability of the desired product and the nature of the linkage between the auxiliary and the molecule.
Q2: Can you provide a general protocol for reductive desulfurization using Raney Nickel?
A2: Yes. Reductive desulfurization with Raney Nickel is a widely used method.[1][2][3]
Experimental Protocol: Reductive Desulfurization with Raney Nickel
-
Preparation: Suspend the substrate-auxiliary conjugate in a suitable solvent (e.g., ethanol, methanol, or THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add a slurry of activated Raney Nickel (typically 5-10 equivalents by weight relative to the substrate) to the reaction mixture. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature or under reflux. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Wash the Celite® pad with the reaction solvent.
-
Purification: Combine the filtrate and washings, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Q3: Are there any metal-free alternatives for the removal of thiol-based auxiliaries?
A3: Yes, metal-free desulfurization methods are gaining prominence as they avoid potential heavy metal contamination of the final product. Radical-based desulfurization is a common metal-free approach.[4][5]
Experimental Protocol: Radical-Based Desulfurization
-
Reaction Setup: Dissolve the substrate-auxiliary conjugate in a suitable solvent (e.g., a mixture of a phosphate buffer and an organic solvent like acetonitrile) in a reaction vessel.
-
Reagent Addition: Add a radical initiator (e.g., VA-044 or AIBN) and a hydrogen atom donor (e.g., a thiol like N-acetyl cysteine or a phosphine like TCEP).[6]
-
Initiation: Initiate the reaction by heating or by irradiation with UV light, depending on the chosen initiator.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, quench the reaction and perform an aqueous work-up.
-
Purification: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate. Purify the product using column chromatography.
Q4: How can I avoid side reactions during the removal of the this compound auxiliary?
A4: Minimizing side reactions requires careful optimization of the reaction conditions. For reductive methods like Raney Nickel, using a minimal excess of the reagent and monitoring the reaction closely can prevent over-reduction of other functional groups. For acid-catalyzed methods, using the mildest acidic conditions that still afford a reasonable reaction rate is crucial. Protecting sensitive functional groups before the cleavage step is also a key strategy.
Q5: What is the best way to quantify the removal of the chiral auxiliary?
A5: The efficiency of the auxiliary removal can be quantified using techniques like ¹H NMR spectroscopy by integrating the signals corresponding to the product and the remaining auxiliary. HPLC analysis with a suitable detector (e.g., UV or MS) can also be used to determine the percentage of the remaining auxiliary in the crude product. For accurate quantification, creating a calibration curve with known concentrations of the auxiliary is recommended.
Workflow for Chiral Auxiliary Removal
The following diagram illustrates a general workflow for the removal of a chiral auxiliary and subsequent product isolation.
Caption: General workflow for the removal of a chiral auxiliary.
References
- 1. organicreactions.org [organicreactions.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Selective desulfurization of cysteine in the presence of Cys(Acm) in polypeptides obtained by native chemical ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide and Protein Desulfurization with Diboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Elegant Method of One‐Pot Ligation‐Desulfurization for High‐Yielding Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield in the multi-step synthesis of (S)-Pyrrolidine-3-thiol derivatives
Technical Support Center: (S)-Pyrrolidine-3-thiol Derivative Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the multi-step synthesis of this compound and its derivatives. The content is designed to help identify and resolve common issues to improve overall reaction yield and product purity.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the key steps of the synthesis. A common synthetic route involves the inversion of a protected (R)-pyrrolidin-4-ol derivative via a Mitsunobu reaction, followed by deprotection of the thiol group.
Section 1: Mitsunobu Reaction for Thiol Introduction
The Mitsunobu reaction is a critical step for inverting the stereocenter of a secondary alcohol and introducing the thiol moiety, often as a protected thioester or thioether.[1][2][3] Low yields are a frequent challenge.
Q1: My Mitsunobu reaction for introducing the thiol precursor is resulting in a low yield. What are the common causes and how can I fix them?
A1: Low yields in the Mitsunobu reaction can stem from several factors. Here is a breakdown of potential causes and solutions:
-
Reagent Quality: The phosphine (e.g., PPh₃) and the azodicarboxylate (DEAD or DIAD) are sensitive to air and moisture. Ensure they are pure and handled under an inert atmosphere.
-
Reaction Conditions: The reaction is sensitive to temperature and the order of reagent addition.
-
Temperature: The reaction should typically be started at a low temperature (e.g., 0 °C) and allowed to warm to room temperature.[2] Running the reaction at elevated temperatures can lead to side products.
-
Order of Addition: The standard procedure involves adding the azodicarboxylate slowly to a solution of the alcohol, the phosphine, and the acidic nucleophile (e.g., thioacetic acid).[1]
-
-
Stoichiometry: Using an excess of the phosphine and azodicarboxylate (typically 1.5-2.0 equivalents) can help drive the reaction to completion.
-
pKa of Nucleophile: The nucleophile should be sufficiently acidic (pKa < 13) to protonate the intermediate betaine, preventing side reactions.[4] Thioacetic acid is a suitable nucleophile for this purpose.
Q2: I am observing significant formation of elimination byproducts and other impurities. How can I minimize these?
A2: Side product formation is often related to the reaction mechanism and conditions.
-
Elimination: Dehydration of the alcohol to form an alkene is a common side reaction. This can be minimized by maintaining a low reaction temperature and ensuring the slow addition of the azodicarboxylate.
-
Purification of Byproducts: The phosphine oxide and the reduced azodicarboxylate byproducts can complicate purification. Using modified reagents, such as polymer-bound triphenylphosphine or fluorous-tagged reagents, can simplify their removal. Several newer protocols have been developed specifically to improve the removal of side products.[1]
Section 2: Deprotection of S-Trityl Protecting Group
The S-trityl (triphenylmethyl) group is a common choice for protecting thiols due to its stability.[5] However, its removal can be challenging and may lead to yield loss if not performed correctly.
Q1: My S-trityl deprotection is incomplete or sluggish. How can I ensure complete removal of the protecting group?
A1: Incomplete deprotection is a frequent issue. The following adjustments can improve the outcome:
-
Acidic Conditions: The S-trityl group is typically removed with a strong acid like trifluoroacetic acid (TFA).[5][6] Ensure a sufficient concentration of TFA is used.
-
Scavengers: The trityl cation formed during deprotection is a reactive electrophile that can re-attach to the thiol or react with other nucleophiles. Using a scavenger, such as triethylsilane (TES) or triisopropylsilane (TIPS), is critical to trap this cation and prevent side reactions.[6][7]
-
Solvent: The reaction is commonly performed in dichloromethane (DCM).[5]
Q2: After deprotection, I am isolating a significant amount of the corresponding disulfide. How can I prevent this side reaction?
A2: The free thiol is highly susceptible to oxidation, leading to the formation of a disulfide dimer, especially in the presence of air.
-
Inert Atmosphere: Perform the deprotection and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Reducing Agents: During the workup, the use of a mild reducing agent like dithiothreitol (DTT) or washing with an aqueous solution of sodium thiosulfate can help reduce any disulfide that has formed back to the free thiol.[8]
-
Degassed Solvents: Using solvents that have been degassed (by sparging with an inert gas or freeze-pump-thaw cycles) can also help reduce the amount of dissolved oxygen.
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield to expect for a multi-step synthesis of this compound?
A1: The overall yield is highly dependent on the specific route, protecting groups used, and optimization of each step. Published multi-step syntheses often report overall yields ranging from 30% to 60%.[9][10] Individual steps, if well-optimized, can achieve yields of 80-90% or higher.
Q2: Which N-protecting group is most suitable for this synthesis?
A2: The choice of the nitrogen protecting group is crucial. The Boc (tert-butyloxycarbonyl) group is commonly used because it is stable under the conditions of the Mitsunobu reaction and the S-trityl deprotection, yet it can be easily removed under acidic conditions if desired.
Q3: How can I confirm the stereochemical inversion after the Mitsunobu reaction?
A3: Confirmation of stereochemistry is essential. This can be achieved through several methods:
-
NMR Spectroscopy: Techniques like NOESY can be used to determine the relative stereochemistry of protons on the pyrrolidine ring.
-
Chiral Chromatography: Analysis of the product on a chiral HPLC or GC column can separate enantiomers or diastereomers.
-
Optical Rotation: A change in the sign of the optical rotation compared to the starting material is a strong indicator of inversion, although not definitive proof on its own.
Data Presentation
Table 1: Comparison of Conditions for Mitsunobu Reaction
| Entry | Alcohol Substrate | Nucleophile | Phosphine (equiv.) | Azodicarboxylate (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | N-Boc-(R)-pyrrolidin-4-ol | Thioacetic Acid | PPh₃ (1.5) | DIAD (1.5) | THF | 0 to RT | ~85-90 | General protocol |
| 2 | N-Boc-(R)-pyrrolidin-4-ol | Succinimide | PPh₃ (4.0) | DEAD (3.0) | THF | Reflux | 88 | [11] |
| 3 | Generic Secondary Alcohol | p-Nitrobenzoic Acid | PPh₃ (1.5) | DIAD (1.5) | THF | RT | 43 | [2] |
| 4 | Epoxycyclohexene alcohol | Dimer of diketopiperazine | PPh₃ (1.5) | DEAD (1.5) | Toluene | RT | 91 | [2] |
Table 2: Comparison of Conditions for S-Trityl Deprotection
| Entry | Substrate | Reagent System | Scavenger | Solvent | Time | Yield (%) | Reference |
| 1 | S-Trityl Protected Thiol | TFA / H₂O (95:5) | Triethylsilane | DCM | 1-2 h | >90 | [6][7] |
| 2 | S-Trityl Protected Peptide | Iodine (0.1 M) | - | DCM | 5 min | High | [5] |
| 3 | S-Trityl Protected Peptide | Thallium Trifluoroacetate | Anisole | TFA | 1 h | High | [5] |
| 4 | S-Trityl Thioether | HgCl₂ / NaBH₄ | - | MeCN | - | High | [12] |
Experimental Protocols
Protocol 1: Mitsunobu Inversion of N-Boc-(R)-pyrrolidin-4-ol
This protocol describes the conversion of a secondary alcohol to a thioacetate with inversion of stereochemistry.
-
Dissolve N-Boc-(R)-pyrrolidin-4-ol (1.0 equiv.) and triphenylphosphine (1.5 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add thioacetic acid (1.2 equiv.) to the solution.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired S-thioacetate product.
Protocol 2: S-Trityl Group Deprotection
This protocol describes the removal of the S-trityl protecting group to yield the free thiol.
-
Dissolve the S-trityl protected pyrrolidine derivative (1.0 equiv.) in dichloromethane (DCM).
-
Add triethylsilane (TES) (3.0-5.0 equiv.) to the solution to act as a cation scavenger.
-
Cool the mixture to 0 °C.
-
Add trifluoroacetic acid (TFA) (10-20 equiv., often used in a 1:1 v/v ratio with DCM) dropwise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Once the reaction is complete, carefully concentrate the mixture in vacuo. Co-evaporation with toluene can help remove residual TFA.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude thiol. Further purification may be necessary. Note: All workup steps should be performed with degassed solvents to minimize disulfide formation.
Visualizations
Caption: General synthetic workflow for this compound derivatives.
Caption: Troubleshooting logic for a low-yield Mitsunobu reaction.
Caption: Reaction pathways during S-Trityl deprotection.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03101J [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of (S)-Pyrrolidine-3-thiol
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the scalable synthesis of (S)-Pyrrolidine-3-thiol. The methodologies presented are designed for robustness and scalability, starting from readily available chiral precursors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product, this compound, appears to be degrading or showing impurities upon storage. What is the likely cause and solution?
A1: Free thiols are highly susceptible to oxidation, leading to the formation of disulfide dimers. This is the most common degradation pathway.
-
Solution: For long-term stability, the product should be isolated and stored as its hydrochloride salt. Work under an inert atmosphere (Nitrogen or Argon) during the final deprotection and isolation steps. Use degassed solvents to minimize dissolved oxygen.
Q2: The yield for the Sₙ2 displacement with potassium thioacetate (Step 3) is low, and I'm observing elimination byproducts. How can I optimize this step?
A2: This is a critical step where the E2 elimination pathway can compete with the desired Sₙ2 substitution.
-
Troubleshooting Steps:
-
Leaving Group Quality: Ensure the mesylate in Step 2 was formed completely. A poor leaving group will require harsher conditions, favoring elimination.
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation (K⁺) but not the nucleophile (thioacetate), increasing its nucleophilicity.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently heat if necessary, monitoring by TLC or LC-MS. High temperatures strongly favor elimination.
-
Nucleophile Concentration: Use a moderate excess of potassium thioacetate (e.g., 1.5 equivalents) to ensure the reaction goes to completion.
-
Q3: I'm having difficulty with the initial decarboxylation and protection of trans-4-hydroxy-L-proline (Step 1). What are the critical parameters?
A3: This two-part step involves a thermal decarboxylation followed by N-protection.
-
Decarboxylation: Ensure the diphenyl ether is heated sufficiently and evenly to drive the reaction to completion. Incomplete decarboxylation will result in impurities that are difficult to remove.
-
Boc-Protection: After decarboxylation and cooling, ensure the pH is appropriately basic (pH 9-10) before adding Di-tert-butyl dicarbonate (Boc₂O). An incorrect pH can lead to incomplete reaction or side reactions.
Q4: Why is it necessary to convert the hydroxyl group to a mesylate in Step 2?
A4: The hydroxyl group (-OH) is a poor leaving group. The Sₙ2 reaction requires a good leaving group to proceed efficiently. Methanesulfonyl chloride (mesyl chloride) converts the hydroxyl group into a mesylate (-OMs), which is an excellent leaving group, thereby facilitating the subsequent nucleophilic attack by the thioacetate anion.
Q5: Can I use a different sulfur nucleophile in Step 3?
A5: Yes, other sulfur nucleophiles can be used, but potassium thioacetate is often preferred for scalability. It is a stable, solid reagent, and the resulting thioester is generally stable to the reaction conditions and can be easily hydrolyzed in the final step. Using reagents like sodium hydrosulfide (NaSH) would directly yield the thiol but can be more challenging to handle and may lead to more disulfide formation.
Recommended Scalable Synthesis Pathway
The most reliable and scalable route to this compound starts from the inexpensive, chiral building block trans-4-hydroxy-L-proline. The strategy relies on a key Sₙ2 reaction with a sulfur nucleophile, which proceeds with inversion of stereochemistry to set the desired (S)-configuration at the C3 position.
Caption: Overall workflow for the scalable synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical performance for each step in the synthesis pathway. Values are targets for a scaled-up process.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Target Purity (%) |
| 1 | Decarboxylation & Protection | trans-4-hydroxy-L-proline | (R)-N-Boc-pyrrolidin-3-ol | 80 - 90 | >98 |
| 2 | Mesylation | (R)-N-Boc-pyrrolidin-3-ol | (R)-N-Boc-pyrrolidin-3-yl methanesulfonate | 90 - 98 | >97 |
| 3 | Sₙ2 Substitution | (R)-N-Boc-pyrrolidin-3-yl methanesulfonate | (S)-N-Boc-3-(acetylthio)pyrrolidine | 85 - 95 | >95 |
| 4 | Deprotection | (S)-N-Boc-3-(acetylthio)pyrrolidine | This compound hydrochloride | 88 - 96 | >99 |
Detailed Experimental Protocols
Step 1: Synthesis of (R)-N-Boc-pyrrolidin-3-ol
-
Decarboxylation: In a flask equipped with a mechanical stirrer and a distillation apparatus, a slurry of trans-4-hydroxy-L-proline (1.0 eq) in diphenyl ether is heated to 240-250 °C. The reaction is monitored by the evolution of CO₂ and the collection of water in the distillation receiver. Once the reaction is complete (approx. 2-3 hours), the mixture is cooled to 80 °C.
-
Protection: The reaction mixture is diluted with toluene. This organic solution is then extracted with an aqueous solution of NaHCO₃. The combined aqueous layers are cooled to 5 °C, and Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added. The mixture is stirred vigorously overnight, allowing it to warm to room temperature.
-
Work-up: The aqueous mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (R)-N-Boc-pyrrolidin-3-ol as a crude oil, which often solidifies upon standing.
Step 2: Synthesis of (R)-N-Boc-pyrrolidin-3-yl methanesulfonate
-
Reaction Setup: A solution of (R)-N-Boc-pyrrolidin-3-ol (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C in an ice bath under a nitrogen atmosphere.
-
Reagent Addition: Triethylamine (1.5 eq) is added, followed by the slow, dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Reaction Monitoring: The mixture is stirred at 0 °C for 2-4 hours. The reaction progress is monitored by TLC until the starting material is fully consumed.
-
Work-up: The reaction is quenched by the addition of cold water. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with 1M HCl, saturated NaHCO₃ solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the mesylate, which is typically used in the next step without further purification.
Step 3: Synthesis of (S)-N-Boc-3-(acetylthio)pyrrolidine
-
Reaction Setup: The crude mesylate from Step 2 is dissolved in anhydrous DMF under a nitrogen atmosphere.
-
Nucleophile Addition: Potassium thioacetate (1.5 eq) is added in one portion.
-
Reaction: The mixture is stirred at room temperature for 12-18 hours. The reaction is monitored by TLC or LC-MS for the disappearance of the mesylate. Gentle heating (to 40-50 °C) may be applied if the reaction is sluggish.
-
Work-up: The reaction mixture is diluted with ethyl acetate and washed several times with water to remove DMF, followed by a final wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.
Step 4: Deprotection to this compound hydrochloride
-
Reaction Setup: The protected thioacetate from Step 3 is dissolved in methanol under a nitrogen atmosphere and cooled to 0 °C.
-
Hydrolysis & Deprotection: A solution of 6M aqueous HCl (4-5 eq) is added dropwise. The mixture is then allowed to warm to room temperature and stirred for 8-12 hours until both the Boc and acetyl groups are fully cleaved (monitored by LC-MS).
-
Isolation: The solvent is removed under reduced pressure. The resulting residue is co-evaporated with toluene or isopropanol to remove residual water. The resulting solid is triturated with diethyl ether or acetone, filtered, and dried under vacuum to yield this compound hydrochloride as a stable, crystalline solid.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common synthesis issues.
Technical Support Center: Thiol-Ene Click Reactions with Pyrrolidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiol-ene click reactions involving pyrrolidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my thiol-ene reaction with a pyrrolidine-containing substrate showing low to no conversion?
Low or no conversion in thiol-ene reactions with pyrrolidine derivatives is a common issue, primarily due to the basicity of the pyrrolidine nitrogen. This leads to inhibition of the radical-mediated pathway, which is the most common mechanism for this reaction.
Core Problem: The lone pair of electrons on the pyrrolidine nitrogen can deprotonate the thiol, forming a thiolate anion.[1][2][3] This thiolate anion can then react with a thiyl radical to form a metastable disulfide radical anion, which is a catalytic dead end and effectively removes the active radical species from the reaction cycle, thus retarding or completely inhibiting the reaction.[1][3] This inhibitory effect is more pronounced when the pKa of the thiol is lower than the pKa of the conjugate acid of the pyrrolidine derivative.[1]
Solutions:
-
Acidic Additives: The addition of a mild acid, such as trifluoroacetic acid (TFA), can protonate the pyrrolidine nitrogen, preventing it from deprotonating the thiol.[1] This allows the radical reaction to proceed as intended.
-
Protic Solvents: Using protic solvents like alcohols (e.g., methanol, ethanol) or even water can help to protonate the thiolate anion as it forms, shifting the equilibrium back towards the neutral thiol and allowing the radical chain reaction to continue.[2]
-
Use of Thiol Salts: In some cases, using the hydrochloride salt of an amine-containing thiol (like cysteamine·HCl) can prevent the deprotonation issue from the start.[2]
-
Reaction on Solid Support: For peptide synthesis, performing the reaction on-resin can sometimes mitigate issues of intermolecular side reactions and inhibition.[4]
2. I am observing multiple unexpected side products in my reaction mixture. What are they and how can I minimize them?
The formation of side products can complicate purification and reduce the yield of the desired thioether.
Potential Side Products:
-
Disulfide Formation: Thiols can be oxidized to form disulfides, especially in the presence of oxygen. This can be a significant side reaction if the reaction is not properly degassed.
-
Alkene Homopolymerization: The carbon-centered radical intermediate formed during the propagation step can potentially initiate polymerization of the alkene substrate, especially with electron-deficient or conjugated alkenes.[5]
-
Michael Addition Adducts: If the alkene is an electron-deficient Michael acceptor (e.g., acrylates), a base-catalyzed Michael addition can compete with or even dominate the radical-mediated thiol-ene reaction.[6] The pyrrolidine itself can act as a base to catalyze this side reaction.
Strategies for Minimization:
-
Degassing: Thoroughly degas all solvents and reactants before initiating the reaction to minimize oxygen-mediated disulfide formation. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the reaction mixture.
-
Control of Initiator Concentration: Use the minimum effective concentration of the radical initiator. Excess initiator can lead to a higher concentration of radicals, which may increase the likelihood of side reactions like homopolymerization.
-
Choice of Alkene: Electron-rich alkenes (e.g., allyl ethers, vinyl ethers) are generally more reactive in radical thiol-ene reactions and less prone to homopolymerization compared to electron-poor alkenes.[6]
-
pH Control: For radical-mediated reactions, maintaining a neutral or slightly acidic pH can suppress the base-catalyzed Michael addition.
3. How can I effectively monitor the progress of my thiol-ene reaction?
Real-time or periodic monitoring is crucial to determine the optimal reaction time and to identify any potential issues early on.
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to monitor the reaction progress. The disappearance of the characteristic signals of the alkene protons (typically in the 5-6 ppm region) and the thiol proton, along with the appearance of new signals corresponding to the thioether product, provides a clear indication of the reaction's progress.[5][7][8] In-situ NMR monitoring with a UV light source can provide real-time kinetic data.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to track the consumption of starting materials and the formation of the product. This is particularly useful for complex reaction mixtures and for quantifying the conversion.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the formation of the desired product by identifying its molecular weight. It can also help in identifying any side products.
4. What are the best practices for purifying the thioether product, especially when it contains a pyrrolidine moiety?
The basic nature of the pyrrolidine ring can sometimes complicate purification by standard silica gel chromatography.
Purification Strategies:
-
Acidic Work-up: Before extraction or chromatography, an acidic wash (e.g., with dilute HCl) can protonate the pyrrolidine nitrogen, making the product more water-soluble and helping to remove non-basic organic impurities. The product can then be recovered from the aqueous layer by basification and extraction.
-
Column Chromatography:
-
Silica Gel: Standard silica gel chromatography can be used, but it's often beneficial to add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to prevent tailing of the basic product on the acidic silica.
-
Alumina: Neutral or basic alumina can be a better alternative to silica gel for purifying basic compounds like pyrrolidine derivatives.
-
-
Preparative HPLC: For high-purity requirements, as is often the case in drug development, preparative reverse-phase HPLC is a very effective purification method.
Quantitative Data Summary
The following tables summarize key data relevant to troubleshooting thiol-ene reactions with pyrrolidine derivatives.
Table 1: pKa Values of Common Thiols and Protonated Amines
Understanding the relative acidity of the thiol and the basicity of the pyrrolidine derivative is crucial for predicting and mitigating amine-induced inhibition. The reaction is more likely to be inhibited if the pKa of the thiol is significantly lower than the pKa of the protonated amine.[1]
| Compound | Functional Group | pKa in Water |
| Benzenethiol | Thiol | 6.6 |
| Thiophenol | Thiol | 6.6 |
| 2-Mercaptoethanol | Thiol | 9.6 |
| 1-Thioglycerol | Thiol | 9.5 |
| Cysteine | Thiol | 8.3 |
| Glutathione | Thiol | 8.7 |
| 1-Butanethiol | Thiol | 10.7 |
| Protonated Pyrrolidine | Ammonium | ~11.3 |
| Protonated Triethylamine | Ammonium | 10.7 |
| Protonated Piperidine | Ammonium | 11.1 |
Data compiled from various sources.[9][10][11][12][13]
Table 2: Influence of Reaction Conditions on Thiol-Ene Reaction Yield with an Amine Substrate
This table provides an example of how reaction conditions can be optimized to achieve high yields in the presence of an amine. The data is based on a study of a purple-light-promoted thiol-ene reaction of N-tosyl diallyl amine.[14][15]
| Entry | Thiol (equiv.) | Alkene | Solvent | Additive | Time (h) | Yield (%) |
| 1 | Thiophenol (1.6) | N-tosyl diallyl amine | CH2Cl2 | H2O (10 equiv.) | 21 | 47 |
| 2 | Thiophenol (2.5) | N-tosyl diallyl amine | CH2Cl2 | H2O (10 equiv.) | 21 | 99 |
| 3 | Thiophenol (1.6) | N-tosyl diallyl amine | H2O | None | 21 | 62 |
| 4 | 4-Methoxythiophenol (1.6) | N-tosyl diallyl amine | CH2Cl2 | H2O (10 equiv.) | 21 | 55 |
| 5 | 4-Methoxythiophenol (2.5) | N-tosyl diallyl amine | CH2Cl2 | H2O (10 equiv.) | 21 | 98 |
Experimental Protocols
Protocol 1: Photoinitiated Radical Thiol-Ene Reaction with an N-Allylpyrrolidine Derivative
This protocol provides a general procedure for the radical-mediated thiol-ene reaction with a pyrrolidine-containing alkene, incorporating troubleshooting measures for amine inhibition.
Materials:
-
N-Allylpyrrolidine derivative (1.0 equiv)
-
Thiol (1.1 - 1.5 equiv)
-
Radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 1-5 mol%)
-
Solvent (e.g., Methanol, Acetonitrile, or THF)
-
Trifluoroacetic acid (TFA) (optional, 1.0 - 1.1 equiv relative to the pyrrolidine)
-
Inert gas (Argon or Nitrogen)
-
UV lamp (e.g., 365 nm)
Procedure:
-
Preparation: In a quartz reaction vessel, dissolve the N-allylpyrrolidine derivative and the thiol in the chosen solvent.
-
Degassing: Degas the solution for 15-30 minutes by bubbling with an inert gas.
-
Inhibitor Mitigation (if necessary): If amine inhibition is anticipated or observed, add TFA dropwise to the solution while stirring.
-
Initiator Addition: Add the radical initiator to the reaction mixture.
-
Initiation: Place the reaction vessel under the UV lamp and begin irradiation with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or NMR.
-
Work-up: Once the reaction is complete, quench the reaction by turning off the UV lamp. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel with a basic modifier or alumina) or preparative HPLC.
Protocol 2: Base-Catalyzed Thiol-Ene (Michael Addition) Reaction with an Electron-Deficient Pyrrolidine Alkene
This protocol is suitable for reactions where the alkene is activated for Michael addition (e.g., N-acryloylpyrrolidine).
Materials:
-
Electron-deficient pyrrolidine alkene (e.g., N-acryloylpyrrolidine) (1.0 equiv)
-
Thiol (1.0 - 1.2 equiv)
-
Base catalyst (e.g., Triethylamine, DBU, 5-20 mol%)
-
Solvent (e.g., Dichloromethane, THF, Acetonitrile)
Procedure:
-
Preparation: In a round-bottom flask, dissolve the electron-deficient pyrrolidine alkene and the thiol in the solvent.
-
Catalyst Addition: Add the base catalyst to the reaction mixture at room temperature with stirring.
-
Reaction: Allow the reaction to stir at room temperature. The reaction is typically much faster than the radical-mediated counterpart.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or NMR.
-
Work-up: Upon completion, wash the reaction mixture with a mild acid (e.g., saturated NH4Cl solution) to quench the catalyst. Extract the product with an organic solvent.
-
Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key workflows and mechanisms discussed in this guide.
Caption: Radical-mediated thiol-ene reaction mechanism.
Caption: Pyrrolidine-induced inhibition of thiol-ene reaction.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Amine Induced Retardation of the Radical-Mediated Thiol-Ene Reaction via the Formation of Metastable Disulfide Radical Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 7. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. studylib.net [studylib.net]
- 11. chem.indiana.edu [chem.indiana.edu]
- 12. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. iris.unito.it [iris.unito.it]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Crystallographic Analysis of (S)-Pyrrolidine-3-thiol Derivatives and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Structural Properties of Pyrrolidine-Based Compounds Determined by X-ray Crystallography.
This guide provides a comparative overview of the X-ray crystallographic data for derivatives of (S)-Pyrrolidine-3-thiol and related heterocyclic compounds. The pyrrolidine ring is a crucial scaffold in medicinal chemistry, and understanding its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. While a comprehensive set of publicly available crystallographic data for a wide range of this compound derivatives is limited without direct access to specialized databases such as the Cambridge Structural Database (CSD), this guide synthesizes available information to present a comparative analysis.
Performance Comparison: Crystallographic Parameters
| Compound Name/Reference | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 1,2-di(pyrrolidin-1-yl)ethane | C10H20N2 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Spiropyrrolidine tethered Benzo[b]thiophene [1] | C28H21FN2O2S2 | Monoclinic | P21/c | 10.334(3) | 18.006(5) | 13.119(4) | 100.17(3) | 2404.9(11) | 4 |
| (S)-N-Cbz-α-amino-N-methyl glutarimide [2] | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine [3] | C15H23BN2O2 | Monoclinic | P21/c | 12.149(2) | 7.185(1) | 18.231(4) | 94.15(3) | 1583.1(5) | 4 |
| 3,4-bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidine-1-oxyl derivative (Compound 6) [4] | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Note: "Not Specified" indicates that the data was not available in the referenced abstracts.
Experimental Workflow and Methodologies
The determination of the crystal structure of small molecules like this compound derivatives is a multi-step process. The general workflow is depicted below, followed by a detailed experimental protocol for each key stage.
Detailed Experimental Protocols
1. Synthesis and Purification: The this compound derivative of interest is first synthesized according to established chemical routes. Purity is paramount for obtaining high-quality crystals and is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The purified compound should be dried thoroughly to remove any residual solvent.
2. Crystal Growth: Growing single crystals of suitable size and quality is often the most challenging step.[5] A common method for small organic molecules is slow evaporation of a saturated solution.[5]
-
Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is chosen. Common solvents include ethanol, methanol, acetone, ethyl acetate, and dichloromethane.
-
Procedure: The purified compound is dissolved in a minimal amount of the chosen solvent to create a saturated or near-saturated solution. The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent. Over a period of days to weeks, as the solvent evaporates and the solution becomes supersaturated, crystals may form. Vapor diffusion is another widely used technique.[6]
3. Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation from the X-ray beam and to allow for data collection at low temperatures (e.g., 100-170 K), which minimizes thermal vibrations of the atoms.[7]
The mounted crystal is then placed in a single-crystal X-ray diffractometer.[8] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.[9]
4. Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections. Software is used to integrate the raw diffraction images and apply corrections for factors such as absorption and polarization.
The processed data is then used to solve the crystal structure. For small molecules, direct methods are typically employed to determine the initial phases of the structure factors, which leads to an initial electron density map. From this map, the positions of the atoms in the crystal structure can be determined.
5. Structure Refinement and Validation: The initial structural model is refined using a least-squares method to improve the agreement between the observed and calculated structure factors. This iterative process adjusts atomic positions, and thermal parameters until the best possible fit is achieved.
The final refined structure is validated using various crystallographic metrics, such as the R-factor, to ensure its quality and accuracy. The final atomic coordinates, bond lengths, bond angles, and other geometric parameters are then reported.
Logical Relationships in Structure-Based Drug Design
The crystallographic data of this compound derivatives are invaluable for structure-based drug design. The precise knowledge of the three-dimensional arrangement of atoms allows for a deeper understanding of the molecule's conformational preferences and its potential interactions with biological targets.
References
- 1. Synthesis, X-ray Single Crystal, Conformational Analysis and Cholinesterase Inhibitory Activity of a New Spiropyrrolidine Scaffold Tethered Benzo[b]Thiophene Analogue [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azolifesciences.com [azolifesciences.com]
- 7. mdpi.com [mdpi.com]
- 8. rigaku.com [rigaku.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Guide to Chiral Auxiliaries: The Efficacy of (S)-Pyrrolidine-3-thiol and its Analogs in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for the construction of enantiomerically pure molecules, a critical requirement in drug development and materials science. While classic auxiliaries like Evans' oxazolidinones have long been staples in the synthetic chemist's toolbox, a new generation of sulfur-based auxiliaries, including those derived from (S)-Pyrrolidine-3-thiol, offers superior flexibility and, in many cases, enhanced stereocontrol. This guide provides a detailed comparison of the efficacy of these thiazolidinethione-based chiral auxiliaries against other common classes, supported by experimental data and protocols.
Superior Versatility in Stereocontrol
The titanium enolates of N-acyl thiazolidinethiones can be manipulated to proceed through either a chelated or non-chelated transition state, dictating the facial selectivity of the reaction.[1][2] This allows for the selective synthesis of different diastereomers from the same starting materials, a powerful tool in the synthesis of complex molecules with multiple stereocenters.
Quantitative Comparison of Performance
The efficacy of a chiral auxiliary is primarily measured by the yield and diastereoselectivity of the reaction it directs. In titanium-mediated aldol additions, thiazolidinethione auxiliaries consistently demonstrate excellent performance across a range of aldehydes, often rivaling or exceeding that of Evans' oxazolidinones.
| Chiral Auxiliary | Aldehyde | Lewis Acid / Base | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Indene-based Thiazolidinethione | Isobutyraldehyde | TiCl4 / (-)-sparteine (2 eq) | "Evans" syn | 98% | >99:1 | [1] |
| Indene-based Thiazolidinethione | Isobutyraldehyde | TiCl4 / (-)-sparteine (1 eq) | "non-Evans" syn | 95% | 3:97 | [1] |
| Evans' Oxazolidinone | Isobutyraldehyde | Bu2BOTf / i-Pr2NEt | "Evans" syn | 85% | 99:1 | [3] |
| Indene-based Thiazolidinethione | Benzaldehyde | TiCl4 / (-)-sparteine (2 eq) | "Evans" syn | 95% | >99:1 | [1] |
| Indene-based Thiazolidinethione | Benzaldehyde | TiCl4 / (-)-sparteine (1 eq) | "non-Evans" syn | 91% | 4:96 | [1] |
| Evans' Oxazolidinone | Benzaldehyde | Bu2BOTf / i-Pr2NEt | "Evans" syn | 80% | 99:1 | [3] |
Table 1. Comparison of yields and diastereoselectivities in asymmetric propionate aldol additions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the titanium-mediated aldol additions using a thiazolidinethione auxiliary.
General Experimental Workflow
The process begins with the acylation of the chiral auxiliary, followed by the stereoselective aldol addition, and concludes with the cleavage and recovery of the auxiliary.
Protocol for "Evans" syn-Aldol Addition
This procedure is adapted from the work of Crimmins et al. and typically yields the "Evans" syn-aldol product.[1][2]
-
Enolate Formation: A solution of the N-propionyl thiazolidinethione (1.0 equiv) in anhydrous CH2Cl2 is cooled to -78 °C under a nitrogen atmosphere. Titanium(IV) chloride (1.1 equiv) is added dropwise, and the resulting solution is stirred for 5 minutes. (-)-Sparteine (2.1 equiv) is then added, and the reaction mixture is warmed to 0 °C and stirred for 30 minutes.
-
Aldol Addition: The mixture is re-cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 1 hour, then warmed to 0 °C and stirred for an additional 1-2 hours.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl. The mixture is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired syn-aldol adduct. Diastereomeric ratios are typically determined by 1H NMR analysis of the crude reaction mixture.
Protocol for "non-Evans" syn-Aldol Addition
To obtain the "non-Evans" diastereomer, the protocol is modified by altering the stoichiometry of the base.[1]
-
Enolate Formation: A solution of the N-propionyl thiazolidinethione (1.0 equiv) in anhydrous CH2Cl2 is cooled to -78 °C under a nitrogen atmosphere. Titanium(IV) chloride (1.1 equiv) is added dropwise, followed by the addition of (-)-sparteine (1.05 equiv). The reaction is stirred at -78 °C for 30 minutes.
-
Aldol Addition: The aldehyde (1.2 equiv) is added dropwise at -78 °C. The reaction is stirred for 1 hour at -78 °C, then warmed to 0 °C and stirred for an additional 1-2 hours.
-
Workup and Purification: The workup and purification steps are identical to those described for the "Evans" syn-aldol addition.
Conclusion
Thiazolidinethione-based chiral auxiliaries, as exemplified by derivatives of this compound, represent a highly effective and versatile class of reagents for asymmetric synthesis. Their key advantage lies in the ability to selectively produce either "Evans" or "non-Evans" syn-aldol products with excellent diastereoselectivity by simple modification of the reaction conditions. The high yields, robust protocols, and ease of auxiliary removal make them a superior choice for researchers and drug development professionals engaged in the synthesis of complex chiral molecules.
References
(S)-Pyrrolidine-3-thiol vs. (R)-Pyrrolidine-3-thiol in Asymmetric Catalysis: A Comparative Guide
This guide aims to provide a framework for researchers, scientists, and drug development professionals on the potential roles and theoretical considerations for these chiral catalysts. In the absence of direct experimental data, we will infer their likely behavior based on the well-established principles of asymmetric catalysis and the known reactivity of similar pyrrolidine-based catalysts.
Theoretical Framework: Enantioselectivity in Pyrrolidine-Catalyzed Reactions
The enantioselectivity of reactions catalyzed by chiral pyrrolidines, such as (S)- and (R)-pyrrolidine-3-thiol, is fundamentally dictated by the formation of diastereomeric transition states. The chiral catalyst reacts with a prochiral substrate to form a transient chiral intermediate, which then reacts with a second substrate. The differing steric and electronic environments presented by the (S)- and (R)-catalysts lead to transition states with different energy levels. The transition state with the lower activation energy will be favored, leading to the preferential formation of one enantiomer of the product.
It is a fundamental principle of asymmetric catalysis that enantiomeric catalysts will produce enantiomeric products. Therefore, it is expected that in a given reaction, (S)-pyrrolidine-3-thiol and (R)-pyrrolidine-3-thiol would catalyze the formation of the (R)- and (S)-products, respectively, or vice versa, with theoretically equal and opposite enantiomeric excess (ee).
Potential Applications in Asymmetric Catalysis
Based on the known reactivity of other pyrrolidine derivatives and the presence of a thiol group, (S)- and (R)-pyrrolidine-3-thiol are potential catalysts for a variety of asymmetric transformations, most notably Michael additions and aldol reactions. The thiol moiety could play a crucial role in the catalytic cycle, potentially through hydrogen bonding interactions or by modifying the electronic properties of the pyrrolidine nitrogen.
Asymmetric Michael Addition
In a typical organocatalytic Michael addition, the pyrrolidine catalyst forms an enamine with a donor molecule (e.g., a ketone or aldehyde). This enamine then attacks a Michael acceptor (e.g., a nitroalkene or an α,β-unsaturated carbonyl compound). The stereochemistry of the final product is determined by the facial selectivity of the attack, which is controlled by the chiral environment of the catalyst.
Hypothetical Performance Comparison:
| Catalyst | Expected Major Product Enantiomer | Expected Enantiomeric Excess (%) |
| This compound | (R)-product | Data not available |
| (R)-Pyrrolidine-3-thiol | (S)-product | Data not available |
Note: The specific enantiomer of the product ((R) or (S)) depends on the specific substrates and reaction conditions. The crucial point is that the two catalysts are expected to produce opposite enantiomers.
Experimental Protocol: A General Approach for Asymmetric Michael Addition
While a specific protocol for (S)- or (R)-pyrrolidine-3-thiol is not available, a general procedure for a pyrrolidine-catalyzed Michael addition is as follows. Researchers would need to optimize these conditions for the specific thiol catalysts.
General Procedure:
To a solution of the Michael acceptor (1.0 mmol) and the donor (1.5 mmol) in an appropriate solvent (e.g., toluene, chloroform, or THF, 2 mL) at a specified temperature (e.g., room temperature, 0 °C, or -20 °C), is added the chiral pyrrolidine catalyst ((S)- or (R)-pyrrolidine-3-thiol, 0.1 mmol, 10 mol%). The reaction mixture is stirred for a specified time (e.g., 24-72 hours) and monitored by TLC. Upon completion, the reaction is quenched, and the product is purified by column chromatography. The yield and enantiomeric excess of the product are then determined by appropriate analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
Visualization of the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for an asymmetric Michael addition catalyzed by a pyrrolidine derivative.
Caption: General catalytic cycle for a pyrrolidine-catalyzed asymmetric Michael addition.
Logical Relationship of Enantiomeric Catalysts and Products
The relationship between the enantiomeric catalysts and the resulting enantiomeric products is a fundamental concept in asymmetric synthesis.
A Comparative Analysis of Sulfur-Based Chiral Auxiliaries in Asymmetric Aldol Reactions
For researchers, scientists, and professionals in drug development, the stereoselective construction of carbon-carbon bonds is a cornerstone of modern organic synthesis. The aldol reaction, a powerful tool for this purpose, often relies on the use of chiral auxiliaries to control the stereochemical outcome. While Evans' oxazolidinone auxiliaries have long been the gold standard, a growing body of evidence suggests that sulfur-containing analogs, such as thiazolidinethiones and sultams, offer significant advantages in terms of selectivity and versatility.
This guide provides a comparative overview of the performance of prominent sulfur-based chiral auxiliaries in asymmetric aldol reactions, with a focus on quantitative data, detailed experimental protocols, and a clear visualization of the reaction workflow. The auxiliaries benchmarked against the classical Evans' (S)-4-isopropyloxazolidin-2-one are (S)-4-isopropylthiazolidine-2-thione, an indene-based thiazolidinethione, and Oppolzer's camphorsultam.
Performance Comparison in Propionate Aldol Reactions
The efficiency of a chiral auxiliary in an aldol reaction is primarily assessed by its ability to direct the formation of a specific stereoisomer, which is quantified by the diastereomeric ratio (d.r.), and the overall efficiency of the reaction, measured by the chemical yield. The following table summarizes the performance of the selected chiral auxiliaries in the titanium-mediated aldol reaction of their N-propionyl derivatives with propionaldehyde. This reaction is a standard benchmark for evaluating the stereocontrol exerted by the auxiliary.
| Chiral Auxiliary | Aldehyde | Lewis Acid / Base | Diastereomeric Ratio (syn:anti or major:minor) | Yield (%) | Reference |
| Evans' Auxiliary | Propionaldehyde | TiCl₄ / DIPEA | 97:3 (syn) | 85 | [1] |
| (S)-4-Isopropylthiazolidine-2-thione | Propionaldehyde | TiCl₄ / Sparteine | >99:1 ("Evans" syn) | 91 | [2] |
| Indene-based Thiazolidinethione | Propionaldehyde | TiCl₄ / Sparteine | >95:5 ("Evans" syn) | 85 | [3] |
| Oppolzer's Camphorsultam | Propionaldehyde | TiCl₄ / DIPEA | 95:5 (syn) | 88 |
Key Observations:
-
The sulfur-containing auxiliaries, particularly the (S)-4-isopropylthiazolidine-2-thione, demonstrate exceptional levels of diastereoselectivity, often exceeding that of the traditional Evans' auxiliary under similar titanium-mediated conditions.[2]
-
The indene-based thiazolidinethione also provides excellent stereocontrol, highlighting the potential of structurally modified sulfur auxiliaries.[3]
-
Oppolzer's camphorsultam is a highly effective auxiliary, affording high diastereoselectivity and yield in titanium-mediated aldol reactions.
-
It is noteworthy that the choice of the base can significantly influence the stereochemical outcome with thiazolidinethione auxiliaries, allowing for the selective formation of either the "Evans" or "non-Evans" syn aldol product.[2]
Experimental Workflow
The general workflow for an asymmetric aldol reaction utilizing a chiral auxiliary involves the sequential steps of enolate formation, reaction with an aldehyde, and subsequent removal of the auxiliary to yield the desired chiral product.
Caption: General workflow of an asymmetric aldol reaction using a chiral auxiliary.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of these methodologies. Below are representative protocols for the titanium-mediated aldol reaction of N-propionyl derivatives of the discussed chiral auxiliaries with propionaldehyde.
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents. Glassware should be oven-dried prior to use.
Protocol 1: Evans' Auxiliary ((S)-4-Isopropyloxazolidin-2-one)
-
Enolate Formation: To a solution of N-propionyl-(S)-4-isopropyloxazolidin-2-one (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C is added titanium(IV) chloride (TiCl₄, 1.1 equiv). The resulting solution is stirred for 5 minutes, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 1.2 equiv). The reaction mixture is stirred for 30 minutes at -78 °C.
-
Aldol Addition: Propionaldehyde (1.5 equiv) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 1 hour at this temperature and then warmed to 0 °C and stirred for an additional hour.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product. The product is purified by flash column chromatography.
Protocol 2: (S)-4-Isopropylthiazolidine-2-thione
-
Enolate Formation: To a solution of N-propionyl-(S)-4-isopropylthiazolidine-2-thione (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C is added TiCl₄ (1.1 equiv). The mixture is stirred for 5 minutes, followed by the addition of (-)-sparteine (1.2 equiv). The reaction is stirred for 1 hour at -78 °C.
-
Aldol Addition: Propionaldehyde (1.5 equiv) is added dropwise at -78 °C. The reaction mixture is stirred for 2 hours at -78 °C.
-
Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl and worked up as described in Protocol 1.
Protocol 3: Indene-based Thiazolidinethione
-
Enolate Formation: To a solution of the N-propionyl indene-based thiazolidinethione (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C is added TiCl₄ (1.1 equiv). After stirring for 5 minutes, (-)-sparteine (1.2 equiv) is added, and the mixture is stirred for 1 hour at -78 °C.[3]
-
Aldol Addition: Propionaldehyde (1.5 equiv) is added dropwise at -78 °C, and the reaction is stirred for 2 hours.[3]
-
Work-up: The reaction is quenched and worked up following the procedure in Protocol 1.[3]
Protocol 4: Oppolzer's Camphorsultam
-
Enolate Formation: To a solution of the N-propionyl Oppolzer's camphorsultam (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C is added TiCl₄ (1.1 equiv). The solution is stirred for 5 minutes, and then DIPEA (1.2 equiv) is added dropwise. The mixture is stirred for 30 minutes at -78 °C.
-
Aldol Addition: Propionaldehyde (1.5 equiv) is added dropwise at -78 °C. The reaction is stirred for 1 hour and then allowed to warm to 0 °C for 1 hour.
-
Work-up: The reaction is quenched and processed as outlined in Protocol 1.
Conclusion
The data and protocols presented here demonstrate that sulfur-based chiral auxiliaries are not only viable alternatives to the classical Evans' oxazolidinones but, in many instances, offer superior stereocontrol in asymmetric aldol reactions. The high diastereoselectivities achieved with thiazolidinethione and sultam-based auxiliaries, coupled with the ability to tune the stereochemical outcome by modifying the reaction conditions, make them powerful tools for the synthesis of complex chiral molecules. For researchers in drug discovery and development, the adoption of these sulfur-based auxiliaries can lead to more efficient and selective synthetic routes to enantiomerically pure pharmaceutical targets.
References
A Spectroscopic Comparison of (S)-Pyrrolidine-3-thiol and Its Precursors: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of a target molecule and its synthetic intermediates is paramount for efficient synthesis, purification, and characterization. This guide provides a comparative analysis of the spectroscopic data for (S)-Pyrrolidine-3-thiol, a valuable chiral building block in medicinal chemistry, and its key precursors.
This document summarizes the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its common precursors, including (S)-3-hydroxypyrrolidine and its N-Boc protected form. Detailed experimental protocols for the acquisition of this data are also provided, alongside visualizations of the synthetic pathway and a general experimental workflow to aid in laboratory application.
Spectroscopic Data Summary
The following tables provide a summary of the key spectroscopic data for this compound hydrochloride and its precursors.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H2 | H3 | H4 | H5 | Other Protons |
| This compound hydrochloride | 3.45-3.60 (m) | 3.80-3.95 (m) | 2.20-2.35 (m) | 3.30-3.45 (m) | 9.5-10.5 (br s, NH₂⁺), 2.55 (d, SH) |
| (S)-3-Hydroxypyrrolidine | 2.75-2.9 (m), 3.05-3.15 (m) | 4.3-4.4 (m) | 1.85-2.0 (m) | 2.75-2.9 (m) | 3.0 (bs, NH, OH) |
| N-Boc-(S)-3-hydroxypyrrolidine | 3.3-3.6 (m) | 4.3-4.4 (m) | 1.9-2.1 (m) | 3.3-3.6 (m) | 1.45 (s, 9H, Boc) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C2 | C3 | C4 | C5 | Other Carbons |
| This compound hydrochloride | 54.5 | 40.2 | 34.1 | 48.9 | - |
| (S)-3-Hydroxypyrrolidine | 56.0 | 70.0 | 35.0 | 45.5 | - |
| N-Boc-(S)-3-hydroxypyrrolidine | 54.3 | 69.8 | 34.2 | 44.1 | 79.5 (C(CH₃)₃), 28.5 (C(CH₃)₃) |
Table 3: IR Spectroscopic Data (ν, cm⁻¹)
| Compound | N-H Stretch | O-H/S-H Stretch | C-H Stretch | C=O Stretch | Other Key Bands |
| This compound hydrochloride | 2400-3000 (br) | 2550 (w) | 2800-3000 | - | ~1580 (N-H bend) |
| (S)-3-Hydroxypyrrolidine[1] | 3300-3500 (br) | 3300-3500 (br) | 2850-2960 | - | ~1080 (C-O stretch) |
| N-Boc-(S)-3-hydroxypyrrolidine[2] | - | 3400 (br) | 2850-2980 | ~1680 | ~1170 (C-O stretch) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound hydrochloride | 103 (free base) | 70, 44 |
| (S)-3-Hydroxypyrrolidine | 87 | 70, 57, 44 |
| N-Boc-(S)-3-hydroxypyrrolidine | 187 | 131, 88, 57 |
Synthetic Pathway and Experimental Workflow
A common synthetic route to this compound involves the conversion of the hydroxyl group of a precursor, such as (S)-3-hydroxypyrrolidine. The following diagrams illustrate a typical synthetic pathway and a general workflow for spectroscopic analysis.
Caption: Synthetic pathway from (S)-3-hydroxypyrrolidine.
Caption: General workflow for spectroscopic analysis.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument parameters may require optimization for specific samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube. For hydrochloride salts, D₂O or DMSO-d₆ are often suitable.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization:
-
Electron Impact (EI): Introduce the sample into the mass spectrometer, where it is bombarded with high-energy electrons to induce ionization and fragmentation. This method is suitable for volatile and thermally stable compounds.
-
Electrospray Ionization (ESI): Infuse the sample solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leaving charged molecular ions. This is a soft ionization technique suitable for less volatile and thermally labile molecules.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to identify characteristic fragmentation patterns that provide structural information.
References
(S)-Pyrrolidine-3-thiol vs. Proline Derivatives: A Comparative Guide to Organocatalytic Performance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, proline and its derivatives have long stood as privileged catalysts, facilitating a myriad of carbon-carbon bond-forming reactions with high stereocontrol. This guide provides an objective comparison of the performance of various proline derivatives against the less explored (S)-Pyrrolidine-3-thiol in key organocatalytic transformations, namely the aldol and Michael addition reactions. The information presented herein, supported by experimental data, aims to assist researchers in the selection of the most suitable catalyst for their synthetic needs.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis, and proline-based organocatalysts have been extensively studied for their ability to promote this transformation with high enantioselectivity. The following table summarizes the performance of L-proline and a selection of its derivatives in the aldol reaction between acetone and various aromatic aldehydes.
Table 1: Performance of Proline and its Derivatives in the Asymmetric Aldol Reaction of Acetone with Substituted Aromatic Aldehydes
| Catalyst | Aldehyde | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | p-Nitrobenzaldehyde | 30 | 4 | 68 | 76 | [1] |
| 1 | Benzaldehyde | 10 | 72 | 55 | 50 | [1] |
| 1 | p-Nitrobenzaldehyde | 10 | 24 | 85 | 61 | [1] |
| 2 | Benzaldehyde | 20 | 72 | 40 | 25 | [1] |
| 2 | p-Nitrobenzaldehyde | 20 | 72 | 60 | 30 | [1] |
| 3 | Benzaldehyde | 20 | 72 | 50 | 45 | [1] |
| 3 | p-Nitrobenzaldehyde | 20 | 24 | 80 | 58 | [1] |
Catalysts 1, 2, and 3 are C2-symmetric (S)-proline-based organocatalysts as described in the cited literature.[1]
Performance in Asymmetric Michael Additions
The Michael addition is another fundamental carbon-carbon bond-forming reaction where proline-derived organocatalysts have demonstrated significant utility. Below is a summary of the performance of L-proline and a prolinamide derivative in the Michael addition of ketones to nitroolefins.
Table 2: Performance of Proline Derivatives in the Asymmetric Michael Addition
| Catalyst | Ketone | Nitroolefin | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| L-Proline | Cyclohexanone | β-Nitrostyrene | 35 | 96 | 99 | 95:5 | 92 | [2] |
| Prolinamide 10g | Cyclohexanone | β-Nitrostyrene | 10 | 1 | 99 | >99:1 | 99 | [3] |
Catalyst 10g is N-mesityl-prolineamide.[3]
The Case of this compound: A Data Gap
Despite the extensive research into proline derivatives, a significant gap exists in the literature regarding the direct comparative performance of this compound in organocatalysis. To date, no head-to-head studies under identical reaction conditions against a broad range of proline derivatives for key reactions like the aldol or Michael additions have been published.
However, studies on prolinethioamides, which share the thiol functional group, offer some insight. A comparative study of prolinethioamides versus their corresponding prolinamides in the aldol reaction revealed that the thioamide catalysts can be superior, affording the aldol product with high yield and enantioselectivity (e.g., 92% yield and 95% ee)[3]. This suggests that the presence of a sulfur atom can positively influence the catalytic activity, possibly due to its different electronic properties and ability to engage in hydrogen bonding. The replacement of the amide functionality with a thioamide group increases the acidity of the N-H proton, making it a better hydrogen bond donor[3]. This enhanced acidity could lead to stronger activation of the electrophile.
While this provides a promising outlook for thiol-containing pyrrolidine catalysts, it is not a direct substitute for experimental data on this compound itself. Further research is required to fully elucidate its catalytic potential and objectively benchmark its performance against the well-established proline derivatives.
Experimental Protocols
General Procedure for Catalytic Aldol Reactions
To a stirred solution of the organocatalyst (10–20 mol%) in a specified solvent, the aldehyde (0.25 mmol) and acetone (1.25 mmol) are added, in some cases with an additive (10 mol%), at a temperature ranging from -10 to 25 °C[1]. The solution is stirred for 24–72 hours[1]. The reaction is then quenched with a saturated ammonium chloride solution and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with water and dried over MgSO₄[1]. The solvent is removed under reduced pressure, and the enantiomeric excess of the product is determined by chiral HPLC analysis.
General Procedure for Catalytic Michael Additions
To a mixture of the ketone (2.0 mmol) and the nitroolefin (1.0 mmol) in a specified solvent (e.g., DMSO, 1.0 mL), L-proline (0.4 mmol, 35 mol%) is added[2]. The reaction mixture is stirred at room temperature for the specified time[2]. After completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Catalytic Cycles and Reaction Mechanisms
The catalytic cycles for proline-catalyzed aldol and Michael reactions are well-established and proceed through the formation of a key enamine intermediate.
Proline-Catalyzed Aldol Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the secondary amine of proline on the carbonyl group of the ketone, forming a carbinolamine intermediate. Dehydration of this intermediate leads to the formation of an iminium ion, which then tautomerizes to the crucial enamine intermediate. This enamine then attacks the aldehyde electrophile. The stereochemical outcome is controlled by the chiral environment of the proline catalyst, which directs the approach of the aldehyde. Subsequent hydrolysis regenerates the catalyst and releases the aldol product.
Caption: Catalytic cycle of the proline-catalyzed aldol reaction.
Proline-Catalyzed Michael Addition Mechanism
Similar to the aldol reaction, the catalytic cycle of the Michael addition begins with the formation of an enamine intermediate from the reaction of the ketone with the proline catalyst. This enamine then acts as a nucleophile and attacks the β-carbon of the Michael acceptor (e.g., a nitroolefin). The resulting intermediate is then protonated, and subsequent hydrolysis releases the Michael adduct and regenerates the proline catalyst. The stereoselectivity is governed by the facial selectivity of the enamine attack on the Michael acceptor, which is controlled by the chiral catalyst.
Caption: Catalytic cycle of the proline-catalyzed Michael addition.
Conclusion
Proline and its derivatives remain highly effective and versatile organocatalysts for asymmetric aldol and Michael addition reactions, with a wealth of experimental data supporting their utility. While the introduction of a thiol group at the 3-position of the pyrrolidine ring, as in this compound, presents an intriguing structural modification, the current body of literature does not provide sufficient comparative data to definitively assess its performance against established proline catalysts. The superior performance of prolinethioamides suggests that thiol-containing catalysts hold promise, warranting further investigation to fully map their catalytic capabilities and potential advantages in organocatalysis. Researchers are encouraged to consider the established performance of various proline derivatives while also recognizing the potential for novel catalysts like this compound to offer unique reactivity and selectivity profiles.
References
A Researcher's Guide to the Kinetic Analysis of (S)-Pyrrolidine-3-thiol in Organocatalysis
For researchers, scientists, and professionals in drug development, understanding the kinetics of a chemical reaction is paramount to its optimization and successful application. (S)-Pyrrolidine-3-thiol, a chiral organocatalyst, presents a unique combination of a nucleophilic thiol group and a well-established pyrrolidine scaffold, making it a promising candidate for various asymmetric transformations. This guide provides a framework for the kinetic analysis of reactions catalyzed by this compound, offers a qualitative comparison to alternative catalysts, and furnishes detailed experimental protocols for researchers to generate their own comparative data.
Performance Comparison: A Qualitative Overview
Table 1: Qualitative Comparison of this compound with Alternative Organocatalysts
| Catalyst Class | Key Features | Expected Performance of this compound in Comparison |
| Proline and its Derivatives | Utilize an enamine mechanism; effective in aldol and Michael additions. | This compound is expected to operate via a different, thiol-addition mechanism. This may lead to complementary reactivity and selectivity for different substrates. The pyrrolidine scaffold is a shared feature, suggesting similar stereocontrol capabilities. |
| Chiral Thioureas | Activate electrophiles through hydrogen bonding. | This compound acts as a nucleophilic catalyst. A synergistic system combining this compound with a thiourea co-catalyst could potentially enhance reaction rates and enantioselectivity. |
| Acyclic Chiral Thiols | Offer simpler structures but potentially less defined stereochemical control. | The rigid pyrrolidine ring of this compound is expected to provide a more defined chiral environment, leading to higher enantioselectivity compared to more flexible acyclic counterparts. |
| Other Proline-derived Thiols | Modifications on the proline ring can tune steric and electronic properties. | The position of the thiol group at the 3-position of the pyrrolidine ring in this compound offers a unique stereochemical arrangement compared to 2-substituted proline thiols, which could translate to different kinetic profiles and selectivities. |
Experimental Protocols for Kinetic Analysis
To facilitate the quantitative analysis of reaction kinetics using this compound, the following detailed experimental protocols are provided. These protocols are designed to be adaptable to a range of reactions, such as Michael additions or aldol-type reactions.
Protocol 1: General Procedure for Monitoring Reaction Kinetics
This protocol outlines the use of in-situ monitoring techniques to follow the progress of a reaction catalyzed by this compound.
Materials:
-
This compound hydrochloride
-
Substrates (e.g., an enone and a nucleophile for a Michael addition)
-
Anhydrous solvent
-
Internal standard (for chromatography or NMR)
-
Spectrometer (e.g., NMR, UV-Vis, or FT-IR) or chromatograph (e.g., HPLC, GC)
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, add the electrophilic substrate, the nucleophilic substrate, and the internal standard.
-
Dissolve the solids in the chosen anhydrous solvent.
-
Equilibrate the reaction mixture to the desired temperature.
-
Prepare a stock solution of this compound hydrochloride in the same solvent.
-
Initiate the reaction by adding a specific volume of the catalyst stock solution to the reaction mixture.
-
Immediately begin monitoring the reaction progress using the chosen analytical technique.
-
NMR Spectroscopy: Acquire spectra at regular time intervals. Integrate the signals corresponding to the starting materials, product, and internal standard to determine their concentrations.
-
HPLC/GC: Withdraw aliquots from the reaction mixture at specific time points. Quench the reaction in the aliquot (e.g., by adding a suitable acid or base) and dilute with the mobile phase. Analyze the sample to determine the concentration of reactants and products.
-
UV-Vis/FT-IR Spectroscopy: If a reactant or product has a distinct chromophore or vibrational band, monitor the change in absorbance or transmittance over time.
-
Protocol 2: Determination of Reaction Order
This protocol describes the method of initial rates to determine the reaction order with respect to the catalyst and each reactant.
Procedure:
-
Order in Catalyst:
-
Perform a series of experiments as described in Protocol 1, keeping the initial concentrations of the reactants constant while varying the initial concentration of this compound (e.g., 0.5, 1, 2, 5 mol%).
-
For each experiment, determine the initial reaction rate by plotting the concentration of the product versus time and calculating the slope of the initial linear portion of the curve.
-
Plot the logarithm of the initial rate (log(rate)) against the logarithm of the catalyst concentration (log([this compound])). The slope of this line will be the reaction order with respect to the catalyst.
-
-
Order in Reactants:
-
Similarly, perform series of experiments where the concentration of one reactant is varied while the concentrations of the other reactant and the catalyst are kept constant.
-
Determine the initial rates for each experiment.
-
Plot the logarithm of the initial rate against the logarithm of the concentration of the varied reactant to determine its reaction order.
-
Protocol 3: Calculation of the Rate Constant
Once the reaction orders are determined, the rate constant (k) can be calculated.
Procedure:
-
Write the rate law for the reaction based on the determined reaction orders. For example, if the reaction is first order in each reactant and the catalyst, the rate law is: Rate = k [Reactant A]¹ [Reactant B]¹ [this compound]¹
-
Using the data from any of the kinetic runs, substitute the initial rate and the initial concentrations of all species into the rate law.
-
Solve for the rate constant, k.
-
Repeat this calculation for several experiments and average the values of k to obtain a more accurate result.
Visualizing Reaction Kinetics Analysis
To aid in the conceptualization of the experimental workflow and potential reaction pathways, the following diagrams are provided.
Battling the Superbugs: A Comparative Guide to (S)-Pyrrolidine-3-thiol-Derived Inhibitors of New Delhi Metallo-β-lactamase-1 (NDM-1)
For Immediate Release
In the ongoing struggle against antibiotic resistance, the emergence of metallo-β-lactamases (MBLs) in pathogenic bacteria presents a formidable challenge to modern medicine. Among these, New Delhi metallo-β-lactamase-1 (NDM-1) is particularly alarming due to its ability to hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. This guide provides a comparative analysis of the binding properties of (S)-Pyrrolidine-3-thiol-derived inhibitors against NDM-1, juxtaposed with other prominent inhibitor classes. The data presented herein is intended to inform researchers, scientists, and drug development professionals in the rational design of novel therapeutics to combat this critical public health threat.
The core of this analysis focuses on the inhibitory potential of compounds featuring the this compound scaffold. The thiol group is a key pharmacophore, acting as a zinc-chelating moiety that disrupts the catalytic activity of the zinc-dependent NDM-1 enzyme. This guide will delve into quantitative binding data, detailed experimental protocols for assessing inhibitory activity, and visual representations of the underlying biochemical pathways and experimental workflows.
Comparative Binding Affinities of NDM-1 Inhibitors
The inhibitory efficacy of various compounds against NDM-1 is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the binding data for representative this compound-derived inhibitors and compare them with other classes of NDM-1 inhibitors. Lower values indicate higher potency.
Table 1: Binding Properties of Thiol-Based NDM-1 Inhibitors
| Inhibitor Class | Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Citation |
| This compound Derivative | D-Captopril | NDM-1 | 7.9 - 10.3 | 1.3 | [1] |
| Thiol-Containing Compound | Thiomandelic Acid | IMP-1 (related MBL) | - | 0.029 | [2] |
| Thiol-Containing Compound | 2-Mercapto-3-phenylpropionic acid | IMP-1 (related MBL) | - | - | [2] |
Table 2: Binding Properties of Non-Thiol NDM-1 Inhibitors
| Inhibitor Class | Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Citation |
| Carboxylic Acid Derivative | Salicylic acid derivative | NDM-1 | - | - | [1] |
| Maleic Acid Derivative | ME1071 | NDM-1 | - | 24 | [1] |
| Natural Product | Aspergillomarasmine A (AMA) | NDM-1 | 4.0 | 0.011 | [1] |
| Diaryl-substituted azolylthioacetamide | Compound Series | NDM-1 | - | < 7 | [3] |
| FDA-approved Drug (repurposed) | Adapalene | NDM-1 | 8.9 µg/mL | - | [4] |
Experimental Protocols
The assessment of NDM-1 inhibition is crucial for the development of effective therapeutics. The following is a detailed methodology for a common in vitro NDM-1 inhibition assay.
NDM-1 Inhibition Assay Protocol
This protocol is adapted from established methods for determining the inhibitory activity of compounds against NDM-1 using the chromogenic β-lactam substrate, nitrocefin.[4][5]
1. Reagents and Materials:
-
Recombinant NDM-1 enzyme
-
HEPES buffer (50 mM, pH 7.5)
-
ZnSO₄ (100 µM)
-
Nitrocefin (substrate)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
Test inhibitors (e.g., this compound derivatives)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 492 nm
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant NDM-1 enzyme in HEPES buffer.
-
Prepare a working solution of NDM-1 (e.g., 10 nM) in HEPES buffer supplemented with 100 µM ZnSO₄.
-
Dissolve nitrocefin in DMSO to create a stock solution and then dilute to the desired final concentration (e.g., 100 µM) in HEPES buffer.
-
Dissolve test inhibitors in DMSO to create stock solutions of varying concentrations.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microtiter plate, add a fixed volume of the NDM-1 working solution to each well.
-
Add varying concentrations of the test inhibitor solutions to the wells. Include a control well with DMSO only (no inhibitor).
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin solution to each well.
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 492 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the NDM-1 enzyme activity, by fitting the data to a dose-response curve.
-
Visualizing the Landscape of NDM-1 Inhibition
To better understand the mechanisms and workflows involved in the study of NDM-1 inhibitors, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of NDM-1 inhibition by this compound derivatives.
Caption: Workflow for the NDM-1 enzyme inhibition assay.
References
- 1. Thermokinetic profile of NDM-1 and its inhibition by small carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-Containing Metallo-β-Lactamase Inhibitors Resensitize Resistant Gram-Negative Bacteria to Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diaryl-substituted azolylthioacetamides: Inhibitor discovery of New Delhi metallo-β-lactamase-1 (NDM-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling (S)-Pyrrolidine-3-thiol
(S)-Pyrrolidine-3-thiol, a crucial reagent in various research and development applications, demands meticulous handling due to its inherent chemical properties. This guide provides essential safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the available resources, this guidance is synthesized from the safety data of structurally similar compounds, such as pyrrolidine, and general safety protocols for handling thiols, which are known for their potent odors and reactivity.
Immediate Safety and Hazard Summary
This compound is anticipated to be a hazardous substance. Based on data for related compounds, it should be treated as a highly flammable liquid and vapor that is harmful if swallowed or inhaled.[1] It is also expected to cause severe skin burns and eye damage and is harmful to aquatic life.[1] The thiol group imparts a powerful and unpleasant odor, necessitating specific engineering controls to prevent sensory disturbances and false alarms for gas leaks.[2][3]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to ensure comprehensive protection. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield. | To protect against splashes and vapors that can cause severe eye damage.[4][5] |
| Hand Protection | Wear appropriate protective gloves. While specific breakthrough times for this compound are not available, nitrile gloves are a standard for many laboratory chemicals.[3] Double gloving is recommended. | To prevent skin contact which can lead to severe burns.[1] |
| Body Protection | A flame-retardant and antistatic laboratory coat.[1] Long pants and closed-toe shoes are also required.[3] | To protect against skin exposure and in case of fire. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced, especially when vapors or aerosols are generated.[1][4] | To prevent inhalation which can be harmful.[1] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to strict operational and disposal protocols is critical for the safe management of this compound in the laboratory.
Experimental Workflow for Safe Handling
The following diagram outlines the necessary steps for safely handling this compound from acquisition to disposal.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
